molecular formula C8H12O3 B1311175 2-(4-oxocyclohexyl)acetic Acid CAS No. 52263-23-7

2-(4-oxocyclohexyl)acetic Acid

Cat. No.: B1311175
CAS No.: 52263-23-7
M. Wt: 156.18 g/mol
InChI Key: JZAWBDIRCFFJBI-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexyl)acetic Acid (CAS 52263-23-7) is a ketone-substituted carboxylic acid with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclohexane ring where one carbon is part of a ketone group (C=O), and an adjacent carbon is substituted with an acetic acid side chain, as represented by the canonical SMILES string C1CC(=O)CCC1CC(=O)O . Its key physical properties include a predicted boiling point of approximately 327.45°C and a density of 1.156 g/cm³ . As a bifunctional molecule containing both a ketone and a carboxylic acid functional group, it serves as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Researchers can leverage these functional groups for various chemical transformations, such as condensations, reductions, or amide couplings, to create more complex molecular structures for scientific investigation. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWBDIRCFFJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432781
Record name 2-(4-oxocyclohexyl)acetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52263-23-7
Record name 2-(4-oxocyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxocyclohexyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(4-oxocyclohexyl)acetic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-oxocyclohexyl)acetic acid, a bifunctional organic molecule, presents a compelling scaffold for research and development in medicinal chemistry and materials science. Its structure, incorporating a reactive ketone on a cyclohexane ring and a carboxylic acid moiety, offers versatile opportunities for chemical modification and exploration of its biological and material properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support laboratory research and development endeavors.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 52263-23-7[1][2]
Molecular Formula C₈H₁₂O₃[1][2]
Molecular Weight 156.18 g/mol [1][2]
Canonical SMILES C1CC(CCC1CC(=O)O)=O
InChI InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11)[2]

Physical and Chemical Properties

PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Density Data not available
pKa Data not available (Predicted to be acidic due to the carboxylic acid group)
Solubility Data not available (Expected to have some solubility in water and polar organic solvents)
Purity ≥98% (Commercially available)[1][2]Commercial Suppliers

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not publicly available. However, based on the known chemical shifts and absorption frequencies of its functional groups, the following characteristics can be anticipated:

Expected ¹H NMR Spectral Features

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring and the acetic acid moiety. Protons alpha to the ketone and the carboxylic acid would be deshielded and appear at a higher chemical shift.

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum would be characterized by a signal for the ketonic carbonyl carbon (typically in the range of 190–220 ppm) and the carboxylic acid carbonyl carbon (around 170-180 ppm).[3] The carbons of the cyclohexane ring would appear in the aliphatic region.

Expected IR Spectral Features

The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ketone (typically around 1715 cm⁻¹) and a broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), overlapping with a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).[4]

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the carboxylic acid.

  • Ketone Group: The ketone can undergo nucleophilic addition, reduction to a hydroxyl group, and other reactions typical of ketones.

  • Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, acid chlorides, and can participate in acid-base reactions.

A potential synthetic route to this compound could involve the oxidation of the corresponding alcohol, 2-(4-hydroxycyclohexyl)acetic acid.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. Researchers may need to adapt general procedures for the synthesis of related substituted cyclohexylacetic acids or for the oxidation of secondary alcohols to ketones.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][6][7][8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood.

Visualizations

Logical Relationship of Functional Groups

G Functional Group Reactivity A This compound B Ketone (C=O) A->B contains C Carboxylic Acid (-COOH) A->C contains D Nucleophilic Addition Reduction B->D undergoes E Esterification Amidation C->E undergoes

Caption: Reactivity of this compound.

Potential Synthetic Workflow

G Potential Synthetic Workflow cluster_0 Synthesis cluster_1 Purification & Analysis A Starting Material (e.g., 4-hydroxycyclohexylacetic acid derivative) B Oxidation A->B C This compound B->C D Crude Product C->D E Chromatography / Recrystallization D->E F Pure Product E->F G Spectroscopy (NMR, IR) Mass Spectrometry F->G H Characterized Product G->H

Caption: A potential workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis of 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the production of 2-(4-oxocyclohexyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details three distinct synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Pathway 1: Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid Derivatives

This pathway commences with the readily available 4-hydroxyphenylacetic acid. The core strategy involves the reduction of the aromatic ring to a cyclohexane, followed by the oxidation of the secondary alcohol to the desired ketone. To ensure compatibility with the oxidation step and to facilitate purification, the synthesis is best performed on the methyl ester of the starting material.

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

The initial step involves the conversion of 4-hydroxyphenylacetic acid to its methyl ester, methyl 4-hydroxyphenylacetate. This is a standard esterification reaction, typically carried out under acidic conditions with methanol.

Step 2: Catalytic Hydrogenation

The aromatic ring of methyl 4-hydroxyphenylacetate is then reduced to a cyclohexane ring via catalytic hydrogenation. This reaction typically employs a noble metal catalyst, such as ruthenium, under hydrogen pressure.

Step 3: Oxidation of the Secondary Alcohol

The resulting methyl 2-(4-hydroxycyclohexyl)acetate is then oxidized to the target keto-ester, methyl 2-(4-oxocyclohexyl)acetate. Common and effective methods for this transformation include the Jones oxidation or the Swern oxidation.[1][2] The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone, offering a powerful and often high-yielding method for oxidizing secondary alcohols to ketones.[1][3] The Swern oxidation provides a milder alternative, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, which is particularly suitable for sensitive substrates.[2]

Step 4: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to yield the desired this compound. This is typically achieved through alkaline hydrolysis using a base such as sodium hydroxide, followed by acidic workup.

Quantitative Data for Pathway 1

StepReactionReagents & ConditionsYield (%)Reference
1Esterification4-hydroxyphenylacetic acid, Methanol, H₂SO₄ (cat.), RefluxHighStandard Procedure
2HydrogenationMethyl 4-hydroxyphenylacetate, Ru catalyst, H₂ pressureNot specified[4]
3Oxidation (Jones)Methyl 2-(4-hydroxycyclohexyl)acetate, CrO₃, H₂SO₄, Acetone92-96% (for a similar substrate)[1]
3Oxidation (Swern)Methyl 2-(4-hydroxycyclohexyl)acetate, (COCl)₂, DMSO, Et₃N, -78°CGood to high[2]
4HydrolysisMethyl 2-(4-oxocyclohexyl)acetate, NaOH, H₂O/MeOH, then H⁺Typically highStandard Procedure

Experimental Protocols for Pathway 1

Step 3: Jones Oxidation of Methyl 2-(4-hydroxycyclohexyl)acetate (General Procedure) [1] A solution of methyl 2-(4-hydroxycyclohexyl)acetate in acetone is cooled in an ice bath. Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid, diluted with water) is added dropwise until the orange color of the reagent persists. The reaction mixture is stirred for a short period, and the excess oxidant is quenched by the addition of isopropyl alcohol. The mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude methyl 2-(4-oxocyclohexyl)acetate, which can be purified by distillation or chromatography.

Step 4: Alkaline Hydrolysis of Methyl 2-(4-oxocyclohexyl)acetate (General Procedure) Methyl 2-(4-oxocyclohexyl)acetate is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is washed with ether. The aqueous layer is then acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Synthesis Pathway 1 Diagram

Pathway1 A 4-Hydroxyphenylacetic Acid B Methyl 4-hydroxyphenylacetate A->B Esterification (MeOH, H+) C Methyl 2-(4-hydroxycyclohexyl)acetate B->C Catalytic Hydrogenation (H2, Ru catalyst) D Methyl 2-(4-oxocyclohexyl)acetate C->D Oxidation (Jones or Swern) E This compound D->E Hydrolysis (NaOH, then H+)

Caption: Pathway 1: Synthesis from 4-hydroxyphenylacetic acid.

Pathway 2: Wittig Reaction on a 1,4-Cyclohexanedione Derivative

This pathway utilizes the Wittig reaction to construct the acetic acid side chain on a protected cyclohexanone ring. The key starting material is a monoprotected derivative of 1,4-cyclohexanedione, such as 1,4-cyclohexanedione monoethylene ketal, to ensure selective reaction at one of the ketone functionalities.

Step 1: Monoketalization of 1,4-Cyclohexanedione

1,4-Cyclohexanedione is reacted with ethylene glycol in the presence of an acid catalyst to form 1,4-cyclohexanedione monoethylene ketal. This protects one of the ketone groups, allowing the other to react in the subsequent step.

Step 2: Wittig Reaction

The mono-protected cyclohexanedione undergoes a Wittig reaction with a suitable phosphorus ylide. For the synthesis of the corresponding ester, an ylide generated from a triphenylphosphonium salt of an acetic acid ester (e.g., ethyl bromoacetate) is used.[5] The reaction typically involves the formation of the ylide by treating the phosphonium salt with a strong base, followed by the addition of the ketone. This results in the formation of an α,β-unsaturated ester.

Step 3: Catalytic Hydrogenation

The carbon-carbon double bond in the α,β-unsaturated ester is then reduced by catalytic hydrogenation. This step saturates the newly formed double bond and may also reduce the remaining ketone if not protected, leading directly to the saturated keto-ester.

Step 4: Deprotection and Hydrolysis (if necessary)

If the ketal protecting group is still present after hydrogenation, it is removed by acidic hydrolysis to reveal the ketone functionality. The final step is the hydrolysis of the ester group to the carboxylic acid, as described in Pathway 1. A patent describes a one-pot Wittig reaction followed by hydrogenation to produce the ethyl ester of a related compound.[5]

Quantitative Data for Pathway 2

StepReactionReagents & ConditionsYield (%)Reference
1Monoketalization1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH, Benzene, Reflux~80%Standard Procedure
2Wittig Reaction1,4-Cyclohexanedione, Ethyl bromoacetate, Triphenylphosphine, BaseNot specified directly for this substrate[5]
3HydrogenationUnsaturated ester, Pd/C, H₂High[5]
4HydrolysisSaturated ester, NaOH, H₂O/EtOH, then H⁺Typically highStandard Procedure

Experimental Protocols for Pathway 2

Step 2 & 3: Wittig Reaction and Hydrogenation (Based on a related procedure) [5] To a suspension of the appropriate phosphonium salt in a suitable solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of 1,4-cyclohexanedione monoethylene ketal in the same solvent is then added, and the reaction is allowed to warm to room temperature. After the reaction is complete, the mixture is worked up to isolate the unsaturated ester. The crude unsaturated ester is then dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation over a palladium on carbon catalyst under hydrogen pressure until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is evaporated to give the crude saturated ester, which is then purified.

Synthesis Pathway 2 Diagram

Pathway2 A 1,4-Cyclohexanedione B 1,4-Cyclohexanedione monoethylene ketal A->B Monoketalization (Ethylene glycol, H+) C Unsaturated Ester B->C Wittig Reaction (Ph3P=CHCO2Me) D Methyl 2-(4-oxocyclohexyl)acetate C->D Catalytic Hydrogenation (H2, Pd/C) and Deprotection E This compound D->E Hydrolysis (NaOH, then H+)

Caption: Pathway 2: Synthesis via Wittig reaction.

Pathway 3: Synthesis via Reformatsky Reaction

The Reformatsky reaction provides an alternative method for forming the carbon-carbon bond between the cyclohexanone ring and the acetate moiety. This reaction involves the use of an organozinc reagent generated from an α-halo ester.

Step 1: Monoprotection of 1,4-Cyclohexanedione

Similar to Pathway 2, the synthesis begins with the monoprotection of 1,4-cyclohexanedione to prevent reaction at both ketone sites.

Step 2: Reformatsky Reaction

The monoprotected cyclohexanedione is then reacted with an α-halo ester (e.g., ethyl bromoacetate) in the presence of activated zinc metal. This reaction forms a β-hydroxy ester intermediate.

Step 3: Dehydration

The resulting β-hydroxy ester is dehydrated under acidic conditions to yield an α,β-unsaturated ester.

Step 4: Catalytic Hydrogenation

The double bond of the unsaturated ester is then hydrogenated to give the saturated ester.

Step 5: Deprotection and Hydrolysis

Finally, the ketal protecting group is removed by acid hydrolysis, and the ester is hydrolyzed to the carboxylic acid.

Quantitative Data for Pathway 3

StepReactionReagents & ConditionsYield (%)Reference
1Monoketalization1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH, Benzene, Reflux~80%Standard Procedure
2Reformatsky ReactionMonoketal, Ethyl bromoacetate, Zn, Benzene, RefluxVariesGeneral Procedure
3Dehydrationβ-hydroxy ester, Acid catalyst, HeatVariesGeneral Procedure
4HydrogenationUnsaturated ester, Pd/C, H₂HighGeneral Procedure
5HydrolysisSaturated ester, NaOH, H₂O/EtOH, then H⁺Typically highStandard Procedure

Experimental Protocols for Pathway 3

Step 2: Reformatsky Reaction (General Procedure) Activated zinc dust is suspended in a dry solvent such as benzene or THF. A solution of the monoprotected 1,4-cyclohexanedione and an α-halo ester (e.g., ethyl bromoacetate) is added dropwise to the zinc suspension. The reaction is initiated, often with gentle heating, and then stirred until the starting materials are consumed. The reaction is quenched by the addition of aqueous acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude β-hydroxy ester.

Synthesis Pathway 3 Diagram

Pathway3 A 1,4-Cyclohexanedione B 1,4-Cyclohexanedione monoethylene ketal A->B Monoketalization (Ethylene glycol, H+) C β-Hydroxy Ester B->C Reformatsky Reaction (BrCH2CO2Et, Zn) D Unsaturated Ester C->D Dehydration (H+) E Methyl 2-(4-oxocyclohexyl)acetate D->E Catalytic Hydrogenation (H2, Pd/C) and Deprotection F This compound E->F Hydrolysis (NaOH, then H+)

Caption: Pathway 3: Synthesis via Reformatsky reaction.

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. Pathway 1, starting from 4-hydroxyphenylacetic acid, offers a straightforward approach utilizing well-established reactions. Pathway 2, employing a Wittig reaction on a protected cyclohexanedione, provides good control over the formation of the carbon-carbon bond. Pathway 3, utilizing the Reformatsky reaction, presents an alternative classical method for C-C bond formation. The choice of the most suitable pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Solubility of 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-oxocyclohexyl)acetic acid, a key consideration for its application in research and drug development. Low solubility can impede in vitro testing, leading to unreliable results and increased development costs, and may also result in poor bioavailability and underestimated toxicity in later stages.[1][2]

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a polar carboxylic acid group and a relatively nonpolar cyclohexanone ring, a qualitative solubility profile can be inferred. The principle of "like dissolves like" suggests that polar solvents will dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[3]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately Soluble to SolubleThe carboxylic acid group can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can interact with the polar functional groups of the molecule.
Nonpolar Hexane, TolueneLow to InsolubleThe overall polarity of the molecule due to the carboxylic acid and ketone groups will likely limit its solubility in nonpolar solvents.
Aqueous Basic 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)SolubleThe acidic carboxylic acid group will react with a base to form a more soluble salt.[4][5]
Aqueous Acidic 5% Hydrochloric Acid (HCl)Likely InsolubleThe presence of an acid is not expected to significantly increase the solubility of this acidic compound.[4]

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and the oldest equilibrium thermodynamic method for determining the solubility of a compound.[6] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by the quantification of the dissolved compound in the saturated solution.[2][7]

Objective: To determine the thermodynamic solubility of this compound in a selection of relevant solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO)

  • Vials or tubes with secure caps

  • Orbital shaker or thermomixer

  • Centrifuge or filtration apparatus (e.g., syringe filters, filter plates)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Stock Solutions and Standards:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).[1]

    • From the stock solution, prepare a series of calibration standards by serial dilution to construct a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-determined volume of each test solvent in separate vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[7]

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[7] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the samples at high speed to pellet the solid material.

      • Filtration: Filter the solution using a syringe filter or a filter plate to remove any solid particles.[1][2]

  • Quantification:

    • Carefully collect the clear supernatant or filtrate.

    • Dilute the saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility as the average concentration from replicate experiments (a minimum of two is recommended).[2]

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Solvent B 2. Seal Vials A->B Prevent Evaporation C 3. Agitate at Constant Temperature (24-72h) B->C Ensure Saturation D 4. Centrifuge or Filter C->D Reach Equilibrium E Collect Saturated Supernatant/Filtrate D->E Remove Undissolved Solid F 5. Dilute Sample E->F G 6. Quantify via HPLC or UV-Vis F->G Fit into Calibration Curve Result Solubility Data (mg/mL or M) G->Result G Start 4-Nitrophenylacetic Acid Step1 Nitro Group Reduction (Pd/C, H₂) Start->Step1 Intermediate 4-Aminophenylacetic Acid Step1->Intermediate Step2 Aromatic Ring Saturation (Pd/C, H₂) Intermediate->Step2 End 2-(4-aminocyclohexyl)acetic acid Step2->End FinalStep Further modification (e.g., oxidation) End->FinalStep FinalProduct This compound FinalStep->FinalProduct

References

A Technical Guide to the Structural Analogues and Derivatives of 2-(4-Oxocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogues and derivatives of 2-(4-oxocyclohexyl)acetic acid, a versatile scaffold in medicinal chemistry. This document details their synthesis, biological activities, and therapeutic potential, with a focus on their roles as modulators of key physiological pathways.

Core Structure and Therapeutic Potential

This compound possesses a unique chemical architecture, featuring a cyclohexane ring functionalized with a keto group and an acetic acid moiety. This structure serves as a valuable starting point for the development of a diverse range of bioactive molecules. Modifications to the cyclohexyl ring, the keto group, and the acetic acid side chain have yielded potent and selective ligands for various biological targets, most notably soluble epoxide hydrolase (sEH) and dopamine receptors.

Key Structural Analogues and Derivatives

Systematic modifications of the parent compound have led to the discovery of several classes of analogues with distinct pharmacological profiles. The primary modifications include:

  • Amination of the Keto Group: Replacement of the ketone with an amino group, often resulting in trans-2-(4-aminocyclohexyl)acetic acid, is a critical step in the synthesis of potent dopamine D2/D3 receptor ligands and soluble epoxide hydrolase (sEH) inhibitors.

  • Reduction of the Keto Group: Reduction to a hydroxyl group yields 2-(4-hydroxycyclohexyl)acetic acid, a compound that has been investigated for its potential as a histone deacetylase (HDAC) inhibitor.

  • Fluorination of the Cyclohexyl Ring: Introduction of fluorine atoms, such as in 2-(4,4-difluorocyclohexyl)acetic acid, can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which can enhance its therapeutic potential.

Quantitative Biological Data

The following tables summarize the biological activities of representative analogues of this compound.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Selected Analogues

Compound IDStructureTargetIC50 (nM)Reference
A1 N,N-diethyl-2-(4-(3-(adamantan-1-yl)ureido)cyclohexyl)acetamideHuman sEH2.2[1]
Murine sEH0.53[1]
CU2 4-(3-Cyclohexylureido)ethanoic acidHuman sEH>500,000[2]
G1 Structure not fully disclosed in abstractHuman sEHpM range[1]

Table 2: Dopamine Receptor Binding Affinity of Selected Analogues

Compound IDStructureTargetKi (nM)Reference
6a 4-Thiophene-3-yl-benzamide N-phenylpiperazine derivativeHuman D31.4[3]
Human D2>560[3]
7i N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamideHuman D3~0.38[4]
Human D2~72.4[4]
11d Bivalent 5-OH-DPAT derivative (9-methylene spacer)Human D22.5[5]
14b Bivalent 5-OH-DPAT derivative (10-methylene spacer)Human D22.0[5]
33 Dihydroquinolinone-pyrrolidine derivativeHuman D30.436[6]
Human D21.77[6]

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with specific signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition Pathway

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these analogues prevent the degradation of EETs, thereby potentiating their beneficial effects, which include anti-inflammatory, analgesic, and cardioprotective actions.

sEH_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Analogue (sEH Inhibitor) Inhibitor->sEH D2R_Signaling Dopamine_Ligand Dopamine or Analogue Ligand D2R Dopamine D2 Receptor (D2R) Dopamine_Ligand->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Downstream Cellular Response PKA->Cellular_Response Synthesis_Workflow Start 4-Nitrophenylacetic Acid Step1 Catalytic Hydrogenation (Pd/C, H2) Start->Step1 Intermediate Mixture of cis/trans 2-(4-Aminocyclohexyl)acetic Acid Step1->Intermediate Step2 Esterification & Crystallization (EtOH, HCl) Intermediate->Step2 Product trans-2-(4-Aminocyclohexyl)acetic Acid Ethyl Ester HCl Step2->Product

References

In-Depth Technical Guide: 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-oxocyclohexyl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, commercial availability, and provides a plausible synthetic route. While direct biological data for this specific compound is limited in publicly available literature, this guide will also touch upon the broader context of cyclohexanone derivatives in drug discovery.

Chemical and Physical Properties

This compound is a saturated carbocyclic compound containing a ketone and a carboxylic acid functional group. These functionalities make it a versatile intermediate for a variety of chemical transformations.

PropertyValueSource
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
CAS Number 52263-23-7[1]
EC Number 874-026-3[1]
PubChem CID 9920438[1]
InChI InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11)[1]
Purity ≥98%[1]
Storage Store at 2-8°C; Desiccated

Commercial Suppliers

This compound is available from various chemical suppliers. The following table summarizes offerings from a representative supplier.

SupplierProduct CodePurityAvailable Quantities
LabSolutionsO58935598%250mg, 1g, 5g

Synthesis

A plausible and common method for the preparation of this compound is the hydrolysis of its corresponding methyl ester, methyl 2-(4-oxocyclohexyl)acetate. This precursor is commercially available.

Experimental Protocol: Hydrolysis of Methyl 2-(4-oxocyclohexyl)acetate

This protocol is a generalized procedure for the hydrolysis of an ester to a carboxylic acid and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Methyl 2-(4-oxocyclohexyl)acetate

  • Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • An organic co-solvent (e.g., Methanol or Tetrahydrofuran) to aid solubility

  • Aqueous solution of a strong acid (e.g., Hydrochloric Acid) for neutralization

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Standard laboratory glassware and equipment for reflux, extraction, and solvent removal.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-oxocyclohexyl)acetate in a suitable organic solvent like methanol.

  • Saponification: To the stirred solution, add an aqueous solution of a base (e.g., 1M NaOH) in stoichiometric excess.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of a strong acid (e.g., 1M HCl) until the pH is acidic. The product, this compound, should precipitate out of the solution.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

G Synthetic Workflow: Ester Hydrolysis start Methyl 2-(4-oxocyclohexyl)acetate dissolve Dissolve in Methanol start->dissolve saponify Add Aqueous NaOH dissolve->saponify reflux Heat to Reflux saponify->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup acidify Acidify with HCl workup->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end_product This compound purify->end_product

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in peer-reviewed literature, the cyclohexanone moiety is a common scaffold in medicinal chemistry. Derivatives of cyclohexanone are explored for a range of biological activities. The presence of both a ketone and a carboxylic acid group in this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The ketone can be subjected to reactions such as reduction, reductive amination, and aldol condensation to introduce further diversity. The carboxylic acid can be converted to esters, amides, or other functional groups, allowing for the exploration of a wide chemical space.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectral Data

Conclusion

This compound is a commercially available and synthetically accessible building block with potential applications in medicinal chemistry. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel compounds for drug discovery programs. While direct biological data is currently scarce, the established importance of the cyclohexanone scaffold suggests that derivatives of this compound could exhibit interesting pharmacological properties. Standard laboratory safety precautions should be observed when handling this compound.

References

A Technical Guide to the Safe Handling of 2-(4-Oxocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for 2-(4-oxocyclohexyl)acetic acid is not available, data from analogous compounds such as 2-[(4-Methylcyclohexyl)oxy]acetic acid, Cyclohexylacetic acid, and 2-(4,4-Difluorocyclohexyl)acetic acid suggest that it may pose the following hazards[1][2][3]:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

It is crucial to handle this compound with care to avoid direct contact and inhalation.

Exposure Controls and Personal Protection

To minimize exposure and ensure safe handling, the following personal protective equipment (PPE) and engineering controls are recommended.

Engineering Controls
  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][5]

Personal Protective Equipment (PPE)
Protection Type Recommendation Citation
Eye/Face Protection Wear chemical safety goggles or a face shield.[1][4][6]
Skin Protection Wear chemically resistant gloves (e.g., neoprene or nitrile rubber), a lab coat, and long-sleeved clothing.[1][2][6]
Respiratory Protection If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[4][6]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1][4]

  • Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is flammable.[7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

  • Store away from sources of heat, sparks, and open flames.[4][7]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure Route First-Aid Procedure Citation
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4][7]

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[1][7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Clean-up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[1][6]

  • Ventilation: Ensure adequate ventilation of the area.[1]

Physical and Chemical Properties of Structurally Similar Compounds

The following table summarizes some of the physical and chemical properties of related cyclohexyl acetic acid derivatives. This data can provide an indication of the expected properties of this compound.

Property Cyclohexylacetic acid Citation
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Boiling Point 242-244 °C
Melting Point 28-32 °C
Density 1.007 g/mL at 25 °C
Flash Point 113 °C (closed cup)
Refractive Index n20/D 1.463

Visualizing Safety and Handling Workflows

To further aid in the comprehension of safety protocols, the following diagrams illustrate key workflows.

Hazard_Identification_and_Mitigation Hazard Identification and Mitigation Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify_Potential_Hazards Identify Potential Hazards (Skin/Eye/Respiratory Irritation) Evaluate_Exposure_Routes Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Potential_Hazards->Evaluate_Exposure_Routes leads to Assess_Severity Assess Potential Severity Evaluate_Exposure_Routes->Assess_Severity informs Implement_Engineering_Controls Implement Engineering Controls (Fume Hood, Ventilation) Assess_Severity->Implement_Engineering_Controls requires Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Implement_Engineering_Controls->Select_PPE complemented by Develop_SOPs Develop Safe Handling Standard Operating Procedures Select_PPE->Develop_SOPs integrated into First_Aid_Procedures Establish First-Aid Procedures Develop_SOPs->First_Aid_Procedures informs Spill_Cleanup_Protocol Define Spill Cleanup Protocol Develop_SOPs->Spill_Cleanup_Protocol informs

Caption: Hazard Identification and Mitigation Workflow.

Chemical_Handling_Workflow Chemical Handling Workflow Start Start Preparation Preparation: - Review SDS/Safety Info - Don appropriate PPE Start->Preparation Handling Handling: - Work in fume hood - Avoid generating dust/aerosols - Use compatible equipment Preparation->Handling Storage Storage: - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles Handling->Storage Post-use Waste_Disposal Waste Disposal: - Follow institutional guidelines - Segregate waste streams Handling->Waste_Disposal Generate waste End End Storage->End Waste_Disposal->End

Caption: General Chemical Handling Workflow.

References

In-Depth Technical Guide on the Potential Biological Activities of "2-(4-oxocyclohexyl)acetic acid" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-oxocyclohexyl)acetic acid represent a class of compounds with a versatile scaffold that has shown potential in various therapeutic areas. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and drug development efforts in this area.

Anti-inflammatory Activity

A notable derivative, 2-(1-hydroxy-4-oxocyclohexyl)acetic acid , has been identified as a promising anti-inflammatory agent. Its primary mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Quantitative Data: 5-Lipoxygenase Inhibition
Compound5-Lipoxygenase IC50 (µM)Reference Compound(s)
Zileuton0.5 - 1.3Marketed Drug
BWA4C0.15Experimental
NDGA1 - 2Natural Product
2-(1-hydroxy-4-oxocyclohexyl)acetic acid Data not available-

Table 1: 5-Lipoxygenase Inhibitory Activity of Reference Compounds.

Signaling Pathway: 5-Lipoxygenase and the Leukotriene Cascade

The anti-inflammatory effect of 5-LOX inhibitors is achieved by blocking the conversion of arachidonic acid to leukotrienes. This pathway is a critical component of the inflammatory response.

Caption: Inhibition of the 5-Lipoxygenase pathway by 2-(1-hydroxy-4-oxocyclohexyl)acetic acid.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol outlines a general procedure for assessing the 5-LOX inhibitory activity of test compounds.

Workflow for 5-LOX Inhibition Assay

Caption: General workflow for an in vitro 5-lipoxygenase inhibition assay.

Materials:

  • Human recombinant 5-lipoxygenase (5-LOX)

  • Arachidonic acid (substrate)

  • Test compound (e.g., 2-(1-hydroxy-4-oxocyclohexyl)acetic acid)

  • Reference inhibitor (e.g., Zileuton)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the reaction buffer.

  • In a 96-well plate, add the 5-LOX enzyme solution to each well.

  • Add the test compound or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., an acidic solution).

  • Measure the absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity

While direct evidence for the antimicrobial activity of this compound derivatives is limited, related cyclohexanone and cyclohexane structures have demonstrated activity against various microbial strains. This suggests that derivatives of the core scaffold could be explored for their potential as antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for some cyclohexanone derivatives against representative bacterial and fungal strains. This data can serve as a benchmark for future studies on this compound derivatives.

Compound ClassMicroorganismMIC (µg/mL)
Cyclohexanone DerivativesStaphylococcus aureus16 - 64
Escherichia coli32 - 128
Candida albicans8 - 32

Table 2: Antimicrobial Activity of Representative Cyclohexanone Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound.

Workflow for MIC Determination

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Compound Prepare Serial Dilutions of Test Compound Inoculate Inoculate Compound Dilutions with Microorganism Prepare_Compound->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate_Plate Incubate at Appropriate Temperature and Time Inoculate->Incubate_Plate Read_Results Visually or Spectrophotometrically Assess Growth Incubate_Plate->Read_Results Determine_MIC Determine the Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density can be measured using a spectrophotometer.

Anticancer Activity

The cytotoxic potential of this compound derivatives against cancer cell lines is an emerging area of interest. While specific data for this class is scarce, related cyclohexane-containing compounds have shown promising anticancer activity.

Quantitative Data: In Vitro Cytotoxicity (IC50)

The following table provides IC50 values for representative cyclohexane derivatives against various cancer cell lines, offering a comparative baseline for future investigations.

Compound ClassCancer Cell LineIC50 (µM)
Cyclohexane DerivativesMCF-7 (Breast)5 - 20
HCT116 (Colon)10 - 50
A549 (Lung)15 - 60

Table 3: In Vitro Anticancer Activity of Representative Cyclohexane Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells in a 96-well Plate Treat_Cells Treat Cells with Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a Defined Period (e.g., 48-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent to Each Well Incubate_Cells->Add_MTT Incubate_MTT Incubate to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate % Viability and IC50 Value Measure_Absorbance->Calculate_IC50

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-oxocyclohexyl)acetic acid from 1,4-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-oxocyclohexyl)acetic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 1,4-cyclohexanedione. The described methodology employs a Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetic acid moiety, followed by a selective catalytic hydrogenation to yield the target compound. This protocol is designed to be a reliable and scalable procedure for laboratory settings.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical modifications. The synthesis of this compound from 1,4-cyclohexanedione is a logical and efficient approach. 1,4-Cyclohexanedione is a versatile starting material in organic synthesis, amenable to a wide range of chemical transformations due to its two carbonyl groups.[1] This protocol details a two-step synthesis involving a Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation. The HWE reaction is a widely used method for the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[2][3][4] It offers advantages over the classical Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate byproduct.[2][4]

Overall Reaction Scheme

Reaction_Scheme HWE_reagent + Triethyl phosphonoacetate (Base) Intermediate Ethyl 2-(4-oxocyclohexylidene)acetate HWE_reagent->Intermediate Ester_Product Ethyl 2-(4-oxocyclohexyl)acetate Intermediate->Ester_Product Catalytic Hydrogenation Hydrogen + H₂ (Catalyst) Hydrogen->Ester_Product Final_Product This compound Ester_Product->Final_Product Ester Hydrolysis Hydrolysis + H₃O⁺ Hydrolysis->Final_Product

Caption: Overall synthetic route from 1,4-cyclohexanedione to this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-oxocyclohexylidene)acetate via Horner-Wadsworth-Emmons Reaction

This procedure is adapted from the general principles of the Horner-Wadsworth-Emmons reaction.[2][3][4]

Materials:

  • 1,4-Cyclohexanedione

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.05 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 2-(4-oxocyclohexylidene)acetate.

Part 2: Synthesis of Ethyl 2-(4-oxocyclohexyl)acetate via Catalytic Hydrogenation

This procedure is based on a similar reduction described in the literature.[5]

Materials:

  • Ethyl 2-(4-oxocyclohexylidene)acetate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve ethyl 2-(4-oxocyclohexylidene)acetate (1.0 eq) in ethanol or ethyl acetate (50 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(4-oxocyclohexyl)acetate. This product is often of sufficient purity for the next step.

Part 3: Synthesis of this compound via Ester Hydrolysis

Materials:

  • Ethyl 2-(4-oxocyclohexyl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid or oil. The product can be further purified by recrystallization or chromatography if necessary.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Data (Expected)
Ethyl 2-(4-oxocyclohexylidene)acetateC₁₀H₁₄O₃182.2275-85>95¹H NMR, ¹³C NMR, IR, MS
Ethyl 2-(4-oxocyclohexyl)acetateC₁₀H₁₆O₃184.2390-98>98¹H NMR, ¹³C NMR, IR, MS
This compoundC₈H₁₂O₃156.1885-95>98¹H NMR, ¹³C NMR, IR, MS, Melting Point

Experimental Workflow

Experimental_Workflow HWE_Reaction Horner-Wadsworth-Emmons Reaction (NaH, THF) Workup1 Aqueous Workup & Extraction HWE_Reaction->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate_Product Product: Ethyl 2-(4-oxocyclohexylidene)acetate Purification1->Intermediate_Product Start2 Start2 Intermediate_Product->Start2 Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Workup2 Filtration & Solvent Removal Hydrogenation->Workup2 Saturated_Ester Product: Ethyl 2-(4-oxocyclohexyl)acetate Workup2->Saturated_Ester Start3 Start3 Saturated_Ester->Start3 Hydrolysis Ester Hydrolysis (LiOH or NaOH) Workup3 Acidification & Extraction Hydrolysis->Workup3 Final_Product Final Product: this compound Workup3->Final_Product Start2->Hydrogenation Start3->Hydrolysis

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. The ketone functionality can be derivatized through reactions such as reductive amination, aldol condensation, or conversion to oximes and hydrazones, allowing for the introduction of diverse pharmacophores. The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction to an alcohol, enabling the linkage to other molecules or modification of physicochemical properties. This compound and its derivatives are of interest in the development of novel therapeutics, including enzyme inhibitors and receptor ligands. A related compound, 2-(4-aminocyclohexyl)-acetic acid ethyl ester, is a known intermediate in the synthesis of drugs such as Cariprazine, a dopamine receptor ligand.[5] This highlights the importance of the 2-(cyclohexyl)acetic acid motif in drug discovery.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. Handle under an inert atmosphere and away from moisture.

  • Anhydrous solvents should be used where specified.

  • Catalytic hydrogenation should be performed in a well-ventilated area using appropriate safety equipment.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

"2-(4-Oxocyclohexyl)acetic Acid": A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

"2-(4-Oxocyclohexyl)acetic acid" and its derivatives are valuable bifunctional building blocks in modern organic synthesis, particularly in the development of pharmaceutically active compounds. The presence of a ketone and a carboxylic acid moiety within the same molecule allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex scaffolds such as substituted piperidines and spirocyclic systems. These structural motifs are prevalent in a variety of therapeutic agents, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and inflammatory conditions.

The cyclohexanone core provides a template for introducing stereochemical complexity, while the acetic acid side chain offers a handle for amide bond formation, esterification, or further carbon chain extensions. The reactivity of the ketone group allows for nucleophilic additions and reductive aminations, which are pivotal reactions in the construction of nitrogen-containing heterocycles. This application note will detail the utility of "this compound" in the synthesis of key intermediates for targeted therapies.

Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors

"this compound" is a strategic starting material for the synthesis of 3-amino-4-methylpiperidine derivatives, which are crucial components of several JAK inhibitors, including Tofacitinib.[1] The synthesis leverages the reactivity of both the ketone and carboxylic acid functionalities. A plausible synthetic route involves an initial reductive amination of the ketone, followed by intramolecular cyclization to form a lactam, which can then be further elaborated.

Experimental Workflow for Tofacitinib Intermediate Synthesis:

G A This compound B Esterification A->B MeOH, H+ C Methyl 2-(4-oxocyclohexyl)acetate B->C D Reductive Amination (Methylamine, NaBH3CN) C->D E Methyl 2-(4-(methylamino)cyclohexyl)acetate D->E F Lactamization (Heat) E->F G 4-Methyl-1-azabicyclo[2.2.2]octan-3-one F->G H Further Elaboration G->H I Tofacitinib Core Structure H->I

Caption: Synthetic workflow from "this compound" to a Tofacitinib intermediate.

Synthesis of Spiro-Piperidine Derivatives

The ketone functionality of "this compound" also serves as a key reaction center for the construction of spirocyclic systems. Spiro-piperidines are an important class of compounds in medicinal chemistry, often exhibiting improved pharmacological properties compared to their non-spirocyclic analogues.[2][3] A common strategy involves a multi-component reaction or a sequential condensation and cyclization approach.

Logical Relationship for Spiro-Piperidine Synthesis:

G A This compound D Multicomponent Reaction (e.g., Knoevenagel-Michael Addition) A->D B Amine (e.g., Benzylamine) B->D C Active Methylene Compound (e.g., Malononitrile) C->D E Spiro-piperidine Derivative D->E G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding Cytokine Cytokine Cytokine->Receptor Binding

References

Application Notes and Protocols: The Role of 2-(4-oxocyclohexyl)acetic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-oxocyclohexyl)acetic acid and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceutical intermediates. The presence of a reactive ketone and a carboxylic acid functional group within a cyclohexane scaffold allows for diverse chemical modifications, leading to the formation of complex molecules with significant therapeutic applications. This document provides detailed application notes and experimental protocols for the utilization of this compound and its related compounds in the synthesis of key pharmaceutical intermediates, with a particular focus on the pathway to Cariprazine, a potent antipsychotic agent.

Application Note 1: Synthesis of Cariprazine Intermediate via Reductive Amination

Cariprazine, an atypical antipsychotic, is a dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1] A key intermediate in its synthesis is trans-2-(4-aminocyclohexyl)acetic acid and its esters.[2][3] The synthesis of this intermediate can be achieved from ketone precursors, such as esters of this compound, through a critical reductive amination step.[4][5][6] This transformation introduces the essential amine functionality, which is later elaborated to form the final drug molecule.

The general synthetic strategy involves the conversion of the ketone to an amine, followed by further modifications. While various starting materials like 4-nitrophenylacetic acid have been used, routes involving cyclohexanone derivatives offer a more direct approach to the desired cyclohexylamine core structure.[2][7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate from Ethyl 2-(4-oxocyclohexyl)acetate

This protocol outlines the reductive amination of ethyl 2-(4-oxocyclohexyl)acetate to yield the corresponding amine, a crucial intermediate for Cariprazine.

Materials:

  • Ethyl 2-(4-oxocyclohexyl)acetate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(4-aminocyclohexyl)acetate.

  • The crude product can be purified by column chromatography or converted directly to its hydrochloride salt for better handling and purification.

Data Presentation:

ParameterValueReference
Starting MaterialEthyl 2-(4-oxocyclohexyl)acetateN/A
Key ReagentsAmmonium acetate, Sodium cyanoborohydride[4]
ProductEthyl 2-(4-aminocyclohexyl)acetate[2]
Typical Yield60-80%Adapted from similar reactions
Purity>95% after purification/salt formationAdapted from similar reactions

Protocol 2: Hydrolysis of Ethyl 2-(4-aminocyclohexyl)acetate to 2-(4-aminocyclohexyl)acetic Acid

Materials:

  • Ethyl 2-(4-aminocyclohexyl)acetate

  • Lithium hydroxide (or Sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Dissolve ethyl 2-(4-aminocyclohexyl)acetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully adjust the pH of the reaction mixture to ~7 with 1N HCl.

  • The product, 2-(4-aminocyclohexyl)acetic acid, may precipitate from the solution.

  • The product can be isolated by filtration or by extraction after concentrating the THF.

Data Presentation:

ParameterValueReference
Starting MaterialEthyl 2-(4-aminocyclohexyl)acetate[2]
Key ReagentsLithium hydroxideGeneral hydrolysis protocols
Product2-(4-aminocyclohexyl)acetic acid[8]
Typical Yield>90%Adapted from similar reactions
Purity>98%Adapted from similar reactions

Visualizations

Synthesis_Pathway start This compound ester Ethyl 2-(4-oxocyclohexyl)acetate start->ester Esterification amine_ester Ethyl 2-(4-aminocyclohexyl)acetate ester->amine_ester Reductive Amination amine_acid 2-(4-aminocyclohexyl)acetic acid amine_ester->amine_acid Hydrolysis cariprazine Cariprazine Intermediate amine_acid->cariprazine Further Elaboration Experimental_Workflow cluster_reaction Reductive Amination cluster_workup Work-up & Purification dissolve 1. Dissolve Ketone & Ammonium Acetate in MeOH cool 2. Cool to 0°C dissolve->cool add_nabh3cn 3. Add NaBH3CN cool->add_nabh3cn stir 4. Stir at RT for 24h add_nabh3cn->stir quench 5. Quench with Water stir->quench concentrate 6. Concentrate quench->concentrate extract 7. Extract with DCM concentrate->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify dry->purify Dopamine_Signaling Cariprazine Cariprazine D3_receptor Dopamine D3 Receptor Cariprazine->D3_receptor Partial Agonist D2_receptor Dopamine D2 Receptor Cariprazine->D2_receptor Partial Agonist Signaling Downstream Signaling D3_receptor->Signaling D2_receptor->Signaling Therapeutic_Effect Therapeutic Effect (Antipsychotic Action) Signaling->Therapeutic_Effect

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-(4-oxocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2-(4-oxocyclohexyl)acetic acid, a versatile building block in medicinal chemistry and organic synthesis. The following methods cover the formation of esters and amides, which are crucial transformations for modifying the physicochemical properties of a molecule, such as solubility, stability, and bioavailability, often required in drug discovery and development.

Esterification Protocols

Esterification of this compound can be achieved through several methods, including the classic Fischer esterification under acidic conditions and milder coupling agent-mediated reactions.

Fischer Esterification for Methyl and Ethyl Esters

This method is a direct, acid-catalyzed esterification suitable for simple alcohols like methanol and ethanol.

Experimental Protocol: Synthesis of Methyl 2-(4-oxocyclohexyl)acetate

A protocol for the synthesis of methyl 2-(4-oxocyclohexyl)acetate has been described starting from the corresponding ketal-protected carboxylic acid. The final deprotection step yields the target ester. A direct Fischer esterification can also be employed.

  • Reaction Scheme: this compound + CH₃OH --(H⁺)--> Methyl 2-(4-oxocyclohexyl)acetate + H₂O

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

    • Sodium bicarbonate (saturated solution)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate or Dichloromethane (for extraction)

  • Procedure:

    • Dissolve this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation. A clear oil is the expected product.[1]

  • Quantitative Data: A reported synthesis of methyl 2-(4-oxocyclohexyl)acetate via deprotection of its ketal precursor afforded the product in 54% yield.[1] Yields for direct Fischer esterification are typically moderate to high, depending on the efficiency of water removal.

ParameterValueReference
Product Methyl 2-(4-oxocyclohexyl)acetate[1]
Yield 54% (via deprotection)[1]
¹H NMR (CDCl₃, 300 MHz) δ 1.50 (m, 2H), 2.16 (m, 2H), 2.36 (d, 2H), 2.38 (m, 1H), 2.39 (m, 4H), 3.71 (s, 3H)[1]
Steglich Esterification using DCC and DMAP

This method is suitable for a wider range of alcohols, including more sterically hindered ones, and proceeds under milder, room temperature conditions.

Experimental Protocol:

  • Reaction Scheme: this compound + R-OH --(DCC, DMAP)--> 2-(4-oxocyclohexyl)acetate ester + DCU

  • Materials:

    • This compound

    • Alcohol (e.g., benzyl alcohol, isopropanol)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM, anhydrous)

    • Water

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Amidation Protocols

Amides of this compound can be prepared either by direct coupling with an amine using a coupling agent or via a two-step process involving the formation of an acyl chloride.

Amide Synthesis using Carbodiimide Coupling Agents (DCC or EDC)

This is a common and efficient method for forming amide bonds directly from a carboxylic acid and an amine.

Experimental Protocol:

  • Reaction Scheme: this compound + R-NH₂ --(DCC/EDC)--> N-substituted-2-(4-oxocyclohexyl)acetamide

  • Materials:

    • This compound

    • Amine (e.g., benzylamine, morpholine)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • (Optional) 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

    • Dichloromethane (DCM) or Dimethylformamide (DMF, anhydrous)

    • Water

    • Brine

  • Procedure:

    • Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in anhydrous DCM or DMF. If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

    • (Optional but recommended) Add HOBt or NHS (1.1 equivalents) to the solution. This can suppress side reactions and reduce racemization if the amine is chiral.

    • Cool the mixture to 0 °C.

    • Add DCC or EDC (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • If using DCC, filter off the precipitated DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the workup.

    • Dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Amide Synthesis via Acyl Chloride Intermediate

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Experimental Protocol:

  • Step 1: Synthesis of 2-(4-oxocyclohexyl)acetyl chloride

    • Reaction Scheme: this compound + SOCl₂ --> 2-(4-oxocyclohexyl)acetyl chloride + SO₂ + HCl

    • Materials:

      • This compound

      • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

      • (Optional) Catalytic amount of DMF

      • Anhydrous solvent (e.g., DCM, toluene)

    • Procedure:

      • Place this compound (1 equivalent) in a flame-dried flask under an inert atmosphere.

      • Add an excess of thionyl chloride (e.g., 2-5 equivalents) or dissolve the acid in an anhydrous solvent and add oxalyl chloride (1.5-2 equivalents) and a drop of DMF.

      • Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases (typically 1-3 hours).

      • Remove the excess thionyl chloride or solvent and oxalyl chloride by distillation or under reduced pressure. The crude 2-(4-oxocyclohexyl)acetyl chloride is often used directly in the next step without further purification.

  • Step 2: Reaction of Acyl Chloride with an Amine

    • Reaction Scheme: 2-(4-oxocyclohexyl)acetyl chloride + 2 R-NH₂ --> N-substituted-2-(4-oxocyclohexyl)acetamide + R-NH₃⁺Cl⁻

    • Procedure:

      • Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent like DCM.

      • Cool the solution to 0 °C.

      • Add a solution of the desired amine (2.2 equivalents) in the same solvent dropwise. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, use 1.1 equivalents of the amine and 1.1 equivalents of a non-nucleophilic base like triethylamine.

      • Stir the reaction at room temperature for a few hours.

      • Wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine, and brine.

      • Dry the organic layer, concentrate, and purify the resulting amide.

Data Presentation

Table 1: Summary of Derivatization Methods and Typical Conditions

DerivatizationMethodReagentsSolventTemperatureTypical Yield
Esterification FischerAlcohol, H₂SO₄ or p-TsOHAlcoholRefluxModerate to High
SteglichAlcohol, DCC, DMAPDCM, THF0 °C to RTHigh
Amidation Carbodiimide CouplingAmine, DCC or EDC, (HOBt)DCM, DMF0 °C to RTHigh
Acyl Chloride1. SOCl₂ or (COCl)₂, (DMF) 2. Amine, (Base)DCM, TolueneReflux, then 0 °C to RTHigh

Visualization of Experimental Workflows

Esterification_Workflows cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification start_f This compound + Alcohol (excess) reflux Add H+ catalyst Reflux start_f->reflux workup_f Quench & Extract reflux->workup_f purify_f Purify (Distillation/ Chromatography) workup_f->purify_f product_f Ester Derivative purify_f->product_f start_s This compound + Alcohol + DMAP dcc_add Add DCC at 0°C start_s->dcc_add react_s Stir at RT dcc_add->react_s filter_s Filter DCU react_s->filter_s workup_s Wash & Dry filter_s->workup_s purify_s Purify (Chromatography) workup_s->purify_s product_s Ester Derivative purify_s->product_s

Caption: Workflow for Fischer and Steglich Esterification.

Amidation_Workflows cluster_coupling Carbodiimide Coupling cluster_acyl_chloride Acyl Chloride Method start_c This compound + Amine + (HOBt) edc_add Add DCC/EDC at 0°C start_c->edc_add react_c Stir at RT edc_add->react_c workup_c Workup & Extract react_c->workup_c purify_c Purify (Chromatography) workup_c->purify_c product_c Amide Derivative purify_c->product_c start_a This compound acyl_chloride React with SOCl₂ or (COCl)₂ start_a->acyl_chloride intermediate Acyl Chloride (Crude) acyl_chloride->intermediate amine_add React with Amine at 0°C to RT intermediate->amine_add workup_a Wash & Dry amine_add->workup_a purify_a Purify (Chromatography) workup_a->purify_a product_a Amide Derivative purify_a->product_a

Caption: Workflows for Amide Synthesis.

References

Application Notes and Protocols for the Reduction of the Ketone in 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the ketone moiety in 2-(4-oxocyclohexyl)acetic acid is a critical transformation in synthetic organic chemistry, yielding the corresponding cis- and trans-2-(4-hydroxycyclohexyl)acetic acids. These products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final product often depends on the specific isomeric form. This document provides detailed application notes and experimental protocols for the two most common and effective methods for this reduction: Sodium Borohydride (NaBH₄) Reduction and Catalytic Hydrogenation.

The stereoselectivity of the reduction of 4-substituted cyclohexanones is influenced by steric and electronic factors. Hydride attack can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of two diastereomeric alcohols. The axial approach is often favored by smaller reducing agents in the absence of significant steric hindrance, leading to the equatorial alcohol (trans isomer). Conversely, bulkier reducing agents or certain catalysts may favor the equatorial approach, resulting in the axial alcohol (cis isomer).

Methods of Reduction

Two primary methods for the reduction of the ketone in this compound are detailed below:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones. It is known for its operational simplicity and safety profile. The diastereoselectivity of NaBH₄ reduction can be influenced by the solvent and temperature.[1][2]

  • Catalytic Hydrogenation: A powerful method that employs a catalyst (e.g., Palladium on Carbon) and hydrogen gas to reduce the ketone. This method can be highly stereoselective, often favoring the formation of the cis isomer.

Data Presentation

The following tables summarize the expected outcomes for the reduction of this compound based on the chosen method. Please note that the exact yields and diastereomeric ratios can vary depending on the specific reaction conditions and scale.

MethodReducing Agent/CatalystTypical SolventTemperature (°C)Typical Total Yield (%)Diastereomeric Ratio (cis:trans)
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol or Ethanol0 - 2585 - 95Varies (e.g., 1:1 to 1:4)
Catalytic Hydrogenation 5% Palladium on Carbon (Pd/C)Ethanol or Acetic Acid25 - 5090 - 99Predominantly cis

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of this compound

This protocol describes a general procedure for the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add 2.5 g of sodium borohydride to the solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a mixture of cis- and trans-2-(4-hydroxycyclohexyl)acetic acid.

  • The crude product can be purified by column chromatography or recrystallization to separate the isomers.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol outlines the catalytic hydrogenation of this compound to predominantly yield the cis-isomer.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (EtOH)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or a similar filter aid

Procedure:

  • To a hydrogenation vessel, add 10.0 g of this compound and 100 mL of ethanol.

  • Carefully add 0.5 g of 5% Pd/C catalyst to the solution.

  • Seal the hydrogenation apparatus and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product will be predominantly cis-2-(4-hydroxycyclohexyl)acetic acid. Further purification can be achieved by recrystallization.

Visualization of Experimental Workflow and Stereochemical Pathways

The following diagrams illustrate the general experimental workflow for the reduction and the stereochemical pathways leading to the cis and trans products.

experimental_workflow start Start: This compound reduction Reduction Step start->reduction Method A: NaBH4, MeOH Method B: H2, Pd/C, EtOH workup Reaction Work-up (Quenching, Extraction) reduction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product End Product: cis/trans-2-(4-hydroxycyclohexyl) acetic acid purification->product

Caption: General experimental workflow for the reduction of this compound.

stereochemical_pathway substrate This compound (Chair Conformation) axial_attack Axial Hydride Attack (e.g., NaBH4) substrate->axial_attack Less hindered face equatorial_attack Equatorial Hydride Attack (Sterically hindered) substrate->equatorial_attack More hindered face trans_product trans-2-(4-hydroxycyclohexyl)acetic acid (Equatorial -OH) axial_attack->trans_product cis_product cis-2-(4-hydroxycyclohexyl)acetic acid (Axial -OH) equatorial_attack->cis_product

Caption: Stereochemical pathways for the reduction of the ketone.

Analysis and Characterization

The ratio of cis to trans isomers in the product mixture can be determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers.[3] The chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (C-OH) are diagnostic. Typically, the axial proton in the cis isomer will appear at a different chemical shift and have different coupling constants compared to the equatorial proton in the trans isomer.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the cis and trans isomers.[5] The development of a suitable method may require screening different columns and mobile phase compositions.

Conclusion

The reduction of this compound is a versatile transformation that can be controlled to favor either the cis or trans isomer. The choice of reducing agent and reaction conditions is critical in achieving the desired stereochemical outcome. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful execution of these protocols and thorough analysis of the products will enable the successful synthesis of the desired 2-(4-hydroxycyclohexyl)acetic acid isomer for further application.

References

Application Notes and Protocols for the Quantification of 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-(4-oxocyclohexyl)acetic acid in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques and can be adapted to specific research needs.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for its characterization, stability studies, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is ideal for the direct analysis of this compound in aqueous and biological samples, offering high sensitivity and selectivity.

Experimental Protocol

1. Sample Preparation:

A generic sample preparation workflow for solid samples (e.g., tissue, soil) is presented. This should be optimized based on the specific matrix.

  • Extraction:

    • Weigh 1-5 g of the homogenized sample into a polypropylene centrifuge tube.

    • Add a suitable volume of extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Vortex the sample for 2 minutes, followed by sonication in an ultrasonic bath for 10-15 minutes to ensure thorough extraction.[1]

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.[1]

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with a fresh portion of the extraction solvent to maximize recovery.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) for Cleanup (if necessary):

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.[1]

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-MS Instrumentation and Conditions:

The following table summarizes the recommended starting conditions for the HPLC-MS analysis.

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II UPLC or equivalent
Column Agilent Zorbax SB-C18 (4.6 mm × 50 mm, 3.5 µm) or equivalent reverse-phase column[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 35 °C[2]
Injection Volume 5 µL[2]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Monitored Transitions Precursor Ion (m/z) → Product Ion (m/z) - To be determined by direct infusion of a standard solution of this compound
Capillary Voltage 3.5 kV
Gas Temperature 350 °C
Gas Flow 10 L/min

3. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

  • Analyze the calibration standards using the HPLC-MS method and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation
AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ)Linearity (R²)
This compoundTo be determinedTo be determinedTo be determinedTo be determined>0.99

Workflow Diagram

HPLCMS_Workflow Sample Sample Homogenization Extraction Solvent Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (Cleanup) Centrifugation->SPE Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis HPLC-MS Analysis Evaporation->Analysis Data Data Processing & Quantification Analysis->Data

Caption: HPLC-MS analysis workflow for this compound.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extraction: Follow the same extraction and cleanup procedure as described in the HPLC-MS method.

  • Derivatization:

    • Evaporate the extracted sample to complete dryness.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the sample at 70°C for 30 minutes to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

    • Cool the sample to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

The following table provides suggested starting parameters for the GC-MS analysis.

ParameterRecommended Condition
GC System Agilent 7890 Gas Chromatograph or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[3]
Carrier Gas Helium at a constant flow of 1 mL/min[3]
Injector Temperature 275 °C[3]
Oven Temperature Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[3]
Injection Volume 1 µL (Splitless mode)
Mass Spectrometer Mass Selective Detector (MSD)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of the derivatized analyte

3. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards.

  • Derivatize each calibration standard using the same procedure as the samples.

  • Analyze the derivatized standards by GC-MS and construct a calibration curve.

Data Presentation
Analyte (as TMS derivative)Retention Time (min)Quantitation Ion (m/z)Confirmation Ion(s) (m/z)Limit of Quantification (LOQ)Linearity (R²)
This compound-TMSTo be determinedTo be determinedTo be determinedTo be determined>0.99

Workflow Diagram

GCMS_Workflow Extraction Sample Extraction & Cleanup Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: GC-MS analysis workflow including the derivatization step.

Method Validation

For both methods, it is essential to perform a full validation according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-MS and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. It is crucial to optimize and validate the chosen method for the specific application to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Analysis of 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following methods are proposed based on established analytical principles for similar compounds and have not been experimentally validated for 2-(4-oxocyclohexyl)acetic acid. These protocols serve as a starting point for method development and will require optimization and validation by the end-user. The quantitative data presented is illustrative.

Application Note 1: HPLC-UV Analysis of this compound

Introduction

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid group. Accurate quantification is essential for its use in research and development. This application note describes a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in solution. Due to its polar nature, careful selection of chromatographic conditions is necessary to achieve adequate retention and peak shape.

Proposed HPLC Method Parameters
ParameterProposed Value
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 80% A / 20% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Illustrative Quantitative Data

The following table summarizes the expected performance characteristics of this proposed method, based on typical performance for similar organic acids.

ParameterExpected Performance
Retention Time (RT) ~ 4.5 min (highly dependent on exact conditions)
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol: HPLC-UV Analysis

Reagents and Materials
  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid (85%)

  • 0.45 µm Syringe Filters

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial gradient (80:20).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Sample Preparation
  • Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the parameters in the HPLC Method Parameters table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Calibration Curve Solutions A->B C Prepare Sample (Dissolve & Filter) B->C F Inject Samples C->F D Equilibrate HPLC System E Inject Blank & Standards D->E E->F G Integrate Peaks & Generate Calibration Curve F->G H Quantify Analyte in Samples G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Samples in Methanol B Add Derivatization Reagent (e.g., BF3-Methanol) A->B C Heat to Form Methyl Ester B->C D Liquid-Liquid Extraction into Hexane C->D E Inject Derivatized Sample into GC-MS D->E F Separation on GC Column E->F G Detection by Mass Spectrometer (Scan/SIM) F->G H Identify Compound from Mass Spectrum G->H I Quantify using Calibration Curve G->I

Application Notes and Protocols for the Synthesis of Amides from 2-(4-Oxocyclohexyl)acetic Acid and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of amides derived from 2-(4-oxocyclohexyl)acetic acid and various amines. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the favorable physicochemical properties conferred by the cyclohexyl moiety. The protocols detailed below offer standardized procedures for the efficient synthesis of these valuable molecules.

Application Notes

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the facile connection of molecular fragments to generate novel chemical entities with diverse biological activities.[1] The use of this compound as a building block introduces a saturated carbocyclic ring, which can serve as a bioisosteric replacement for a phenyl ring. This substitution can lead to improved pharmacokinetic properties such as increased solubility, enhanced metabolic stability, and a reduction in potential toxicological issues associated with aromatic rings.

The resulting N-substituted 2-(4-oxocyclohexyl)acetamides are of particular interest in the development of enzyme inhibitors. For instance, various acetamide derivatives have been explored as selective cyclooxygenase-II (COX-II) inhibitors, which are crucial in the management of inflammation and pain.[2][3][4] The cyclohexyl group can effectively occupy hydrophobic pockets in enzyme active sites, contributing to potent and selective binding.

Furthermore, derivatives of cyclohexyl-containing amides are key intermediates in the synthesis of important pharmaceuticals. For example, N-(4-oxocyclohexyl)acetamide is a precursor in the production of Pramipexole, a medication used to treat Parkinson's disease.[5][6] This highlights the industrial relevance and therapeutic potential of amides derived from this compound.

Reaction Overview and Mechanism

The reaction of a carboxylic acid with an amine to form an amide bond is a condensation reaction that typically requires the activation of the carboxylic acid. Direct reaction is generally unfavorable as the basic amine will deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HBTU). The general mechanism, illustrated here with a phosphonium-based reagent like PyBOP, involves the formation of a highly reactive activated ester, which is then readily attacked by the amine to yield the desired amide.

Reaction_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid This compound Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Deprotonation & Activation Base Base (e.g., DIPEA) Base->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., PyBOP) Coupling_Reagent->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine Amine Amine->Amide_Product

Caption: General mechanism of amide bond formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the amide coupling of this compound derivatives with various amines, utilizing different coupling reagents.

Coupling ReagentAmineBaseSolventReaction Time (h)Yield (%)Reference
PyBOP N-Methylcyclobutanamine HClDIPEADMFOvernightNot specified[7]
DIC/HOBt General Primary/Secondary AminesDIPEA/TEADMF/DCM2-2470-95General Protocol
EDC General Primary/Secondary Amines-DCM2-1265-90[1]
HATU General Primary/Secondary AminesDIPEA/TEADMF1-480-98General Protocol

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amides from this compound using common coupling reagents.

Protocol 1: Amide Coupling using PyBOP

This protocol is adapted from a procedure used for a structurally related substrate and is a robust method for a wide range of amines.[7]

Materials:

  • This compound (1.0 eq)

  • Amine hydrochloride (1.2 eq) or free amine (1.2 eq)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq if using amine hydrochloride, 1.5 eq if using free amine)[9]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous potassium hydrogen sulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • If using an amine hydrochloride, add the amine hydrochloride (1.2 eq) and DIPEA (3.0 eq) to the solution. If using a free amine, add the amine (1.2 eq) and DIPEA (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add PyBOP (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers successively with 5% aqueous potassium hydrogen sulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using DIC/HOBt

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate

  • 1 M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture to remove the diisopropylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of amides from this compound is depicted below.

Experimental_Workflow Start Start Reagents Dissolve Carboxylic Acid, Amine, and Base in Solvent Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Coupling Add Coupling Reagent Cooling->Coupling Reaction Stir at Room Temperature Coupling->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction and Washes) Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify Crude Product (Chromatography/Recrystallization) Concentration->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "2-(4-oxocyclohexyl)acetic acid" synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Two primary synthetic routes for this compound are addressed: the oxidation of 2-(4-hydroxycyclohexyl)acetic acid and the hydrolysis of methyl 2-(4-oxocyclohexyl)acetate.

Route 1: Oxidation of 2-(4-hydroxycyclohexyl)acetic acid via Jones Oxidation

This method utilizes a solution of chromium trioxide in sulfuric acid (Jones reagent) to oxidize the secondary alcohol to a ketone. While effective, this strong oxidizing agent requires careful handling and precise control of reaction conditions to maximize yield and minimize side products.

Experimental Workflow for Jones Oxidation

Jones Oxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(4-hydroxycyclohexyl)acetic acid in Acetone cool Cool solution to 0-10°C start->cool add_reagent Slowly add Jones Reagent cool->add_reagent monitor Monitor reaction (TLC/GC) add_reagent->monitor Maintain temp. quench Quench with Isopropanol monitor->quench Reaction complete filter Filter Cr(III) salts quench->filter extract Extract with Ethyl Acetate filter->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify (Crystallization/Chromatography) dry->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound via Jones Oxidation.

Frequently Asked Questions (FAQs) for Jones Oxidation

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in Jones oxidation can stem from several factors. Here are common causes and troubleshooting steps:

  • Incomplete Reaction: The oxidation may not have gone to completion.

    • Solution: Ensure a slight excess of Jones reagent is used. The persistence of the orange-brown color of Cr(VI) for about 15-20 minutes after the addition is complete indicates an excess. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Over-oxidation: While less common for secondary alcohols, harsh conditions can lead to side reactions.

    • Solution: Maintain a low reaction temperature (0-10°C) during the addition of the Jones reagent. Add the reagent slowly to control the exothermic reaction.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: The chromium salts produced can sometimes trap the product. Ensure thorough washing of the filtered salts with the reaction solvent (acetone) or the extraction solvent. During extraction, perform multiple extractions with a suitable solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer.

Q2: The reaction mixture turned green, but I still have starting material left. What should I do?

A2: A green color indicates the presence of Cr(III), the reduced form of chromium, which is expected. However, the presence of remaining starting material suggests that an insufficient amount of the oxidizing agent was used.

  • Solution: Prepare additional Jones reagent and add it dropwise to the reaction mixture at a low temperature until the orange-brown color persists and TLC/GC analysis confirms the absence of the starting alcohol.

Q3: How do I handle the chromium waste generated from the reaction?

A3: Chromium(VI) compounds are toxic and carcinogenic and must be handled and disposed of with care.

  • Solution: After the reaction is complete, quench any excess Cr(VI) by adding a small amount of isopropanol until the solution turns entirely green. The chromium is now in the Cr(III) state. This solution should be treated as hazardous waste and disposed of according to your institution's safety protocols. Never pour chromium waste down the drain.

Quantitative Data for Jones Oxidation

ParameterRecommended Condition
Reactant Ratio 1 equivalent of 2-(4-hydroxycyclohexyl)acetic acid
1.1 - 1.5 equivalents of CrO₃
Solvent Acetone
Temperature 0 - 10°C during addition, then room temperature
Reaction Time 1 - 4 hours (monitor by TLC/GC)
Typical Yield 75 - 90%

Detailed Experimental Protocol for Jones Oxidation

  • Preparation of Jones Reagent: In a flask, carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid. Cautiously add this mixture to 75 ml of water.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 2-(4-hydroxycyclohexyl)acetic acid in acetone.

  • Reaction: Cool the acetone solution to 0-10°C in an ice bath. Slowly add the prepared Jones reagent from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is no longer detectable.

  • Work-up: Quench the reaction by adding isopropanol dropwise until the orange-brown color disappears and a green solution is formed.

  • Isolation: Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Route 2: Hydrolysis of methyl 2-(4-oxocyclohexyl)acetate (Saponification)

This method involves the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the carboxylic acid. This is a robust and often high-yielding reaction.

Logical Relationship Diagram for Saponification

Saponification Logic Ester Methyl 2-(4-oxocyclohexyl)acetate Hydrolysis Saponification Reaction Ester->Hydrolysis Base Base (e.g., NaOH, KOH) Base->Hydrolysis Solvent Solvent (e.g., Methanol/Water) Solvent->Hydrolysis Heat Heat (optional) Heat->Hydrolysis Carboxylate Carboxylate Salt (in solution) Hydrolysis->Carboxylate Protonation Acidification Carboxylate->Protonation Acid Acid (e.g., HCl) Acid->Protonation Product This compound Protonation->Product

Caption: Logical flow of the saponification of methyl 2-(4-oxocyclohexyl)acetate to the final product.

Frequently Asked Questions (FAQs) for Saponification

Q1: My hydrolysis reaction is very slow or incomplete. How can I speed it up?

A1: Incomplete saponification can be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of base (e.g., NaOH, KOH) is used. For sterically hindered esters or to ensure complete reaction, using an excess (1.5-2 equivalents) is recommended.

  • Low Temperature: While many saponifications proceed at room temperature, heating the reaction mixture to reflux can significantly increase the reaction rate.

  • Poor Solubility: The ester may not be fully soluble in the reaction medium.

    • Solution: A co-solvent system, such as methanol/water or THF/water, is often used to ensure the ester and the base are in the same phase.

Q2: I am having difficulty isolating my product during the workup. What are some common issues?

A2: Workup challenges in saponification often relate to the properties of the carboxylate salt or the final carboxylic acid.

  • Emulsion Formation: During the extraction after acidification, emulsions can form, making phase separation difficult.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

  • Product Solubility in Water: The target carboxylic acid may have some solubility in water, leading to loss in the aqueous phase.

    • Solution: Before extraction, ensure the aqueous layer is fully saturated with a salt like NaCl to decrease the solubility of the organic product (salting out). Perform multiple extractions with a suitable organic solvent.

Q3: After acidification, my product oiled out instead of precipitating as a solid. What should I do?

A3: This is common for products that have a low melting point or are not highly crystalline.

  • Solution: Instead of filtration, perform a liquid-liquid extraction. Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The product will be in the organic layer, which can then be washed, dried, and concentrated to yield the product, which may be an oil or a low-melting solid.

Quantitative Data for Saponification

ParameterRecommended Condition
Reactant Ratio 1 equivalent of methyl 2-(4-oxocyclohexyl)acetate
1.5 - 2 equivalents of NaOH or KOH
Solvent Methanol/Water or THF/Water mixture
Temperature Room temperature to reflux
Reaction Time 2 - 12 hours (monitor by TLC/GC)
Typical Yield > 90%

Detailed Experimental Protocol for Saponification

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of methyl 2-(4-oxocyclohexyl)acetate in a mixture of methanol and water (e.g., 2:1 v/v).

  • Reaction: Add 1.5 equivalents of sodium hydroxide (NaOH) to the solution. Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH is ~1-2.

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: For extracted product, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. The crude product can be recrystallized if necessary.

Technical Support Center: Purification of 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "2-(4-oxocyclohexyl)acetic acid". It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are the potential impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors to the cyclohexanone ring or the acetic acid side chain.

  • Byproducts of the synthesis: These can include isomers, over-oxidized or reduced products, and products from aldol condensation of the ketone. For instance, if the synthesis involves the reduction of a phenolic precursor, incomplete reduction could leave aromatic impurities.

  • Solvent residues: Residual solvents from the reaction or initial workup.

  • Degradation products: The stability of the compound has not been extensively reported, but prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the main component and detecting impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like acetic or phosphoric acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration and have distinct signals.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.

Problem 1: The compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient solvent.Add more solvent in small portions until the compound dissolves. Be careful not to add too much, as this will reduce the recovery yield.
Inappropriate solvent.The solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For a molecule with a carboxylic acid and a ketone, polar solvents like ethanol, isopropanol, or water, or mixtures like ethyl acetate/hexanes could be effective.
Insoluble impurities present.If a significant portion of the material does not dissolve even with a large amount of hot solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Problem 2: The compound "oils out" instead of crystallizing upon cooling.

Possible Cause Solution
The solution is supersaturated.Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool more slowly.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Insulating the flask can help slow down the cooling.
The solvent is not ideal.The boiling point of the solvent may be too high, or the compound's solubility may change too drastically with temperature. Try a different solvent or a solvent mixture.

Problem 3: No crystals form upon cooling.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The solution is not saturated.See the point above.
Nucleation is slow.Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Adding a seed crystal of the pure compound can also initiate crystallization.

Problem 4: The purity of the recrystallized product is still low.

| Possible Cause | Solution | | Impurities have similar solubility. | A single recrystallization may not be sufficient. A second recrystallization may be necessary. | | The crystals were not washed properly after filtration. | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. | | Impurities co-crystallized with the product. | Consider using a different recrystallization solvent or switching to an alternative purification method like column chromatography. |

Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Problem 1: Poor separation of the desired compound from impurities (overlapping peaks/fractions).

| Possible Cause | Solution | | Incorrect mobile phase polarity. | If the compounds are eluting too quickly, the mobile phase is too polar. If they are not eluting, it is not polar enough. Optimize the solvent system using Thin Layer Chromatography (TLC) first. For this compound, a good starting point for the mobile phase on silica gel would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether, with a small amount of acetic acid to improve the peak shape of the carboxylic acid. | | Column was not packed properly. | Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly. | | Column was overloaded. | Too much sample was loaded onto the column. As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1. |

Problem 2: The compound is not eluting from the column.

| Possible Cause | Solution | | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture. | | The compound is strongly interacting with the silica gel. | The carboxylic acid group can strongly adsorb to the silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing and improve elution. |

Problem 3: Tailing of the product spot on TLC and broad peaks during column chromatography.

| Possible Cause | Solution | | Strong interaction of the carboxylic acid with the silica gel. | As mentioned above, add a small amount of a volatile acid like acetic acid to the eluent to suppress this interaction and achieve sharper peaks. |

Experimental Protocols

Recrystallization Protocol (Adapted from a similar compound)

This protocol is adapted from a procedure for a structurally similar compound, ethyl 4-(4-oxocyclohexyl)benzoate, and should be a good starting point for this compound. Solvent choice and volumes may need to be optimized.

  • Solvent Selection: Based on the structure (a carboxylic acid and a ketone), a moderately polar solvent is recommended. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good candidates. Test the solubility of a small amount of the crude material in a few solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate).

  • Saturated Solution: Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or other insoluble materials.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Column Chromatography Protocol (Adapted from the methyl ester)

This protocol is based on the purification of methyl 2-(4-oxocyclohexyl)acetate and is adapted for the free acid.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine the optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. To improve the peak shape of the carboxylic acid, it is highly recommended to add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. A typical mobile phase might be Hexanes:Ethyl Acetate:Acetic Acid (e.g., 70:30:0.5 v/v/v).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Off-white to yellowish solidWhite crystalline solidWhite solid
Purity (by HPLC) ~90%>98%>99%
Recovery Yield -80-90%70-85%

Visualizations

Logical Workflow for Purification Method Selection

Purification_Method_Selection Start Crude this compound Purity_Check Assess Purity (TLC, HPLC, NMR) Start->Purity_Check Is_Solid Is the material a solid? Purity_Check->Is_Solid High_Purity Purity > 95%? Is_Solid->High_Purity Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Recrystallization Recrystallization High_Purity->Recrystallization Yes High_Purity->Column_Chromatography No Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision tree for selecting a suitable purification method.

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Steps cluster_final Final Product A Crude Product B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (optional) C->D E Cool to Crystallize D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Step-by-step workflow for the recrystallization process.

References

Side reactions in the synthesis of "2-(4-oxocyclohexyl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(4-oxocyclohexyl)acetic acid . This guide provides troubleshooting advice and frequently asked questions for common issues encountered during its synthesis.

This section is divided into the two primary synthetic routes for this compound: oxidation of the corresponding alcohol and hydrolysis of an ester precursor.

Route 1: Synthesis via Jones Oxidation

This route typically involves the oxidation of 2-(4-hydroxycyclohexyl)acetic acid using Jones reagent (CrO₃ in aqueous sulfuric acid).

Frequently Asked Questions

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the Jones oxidation of 2-(4-hydroxycyclohexyl)acetic acid can stem from several factors:

  • Incomplete Reaction: The oxidation may not have gone to completion. This can be checked by analyzing the crude product for the presence of the starting alcohol (e.g., a broad -OH stretch in the IR spectrum around 3300 cm⁻¹ that is distinct from the carboxylic acid -OH).

  • Side Reactions: The most probable side reaction is the acid-catalyzed intramolecular esterification of the starting material, 2-(4-hydroxycyclohexyl)acetic acid, to form a lactone (a cyclic ester). This is particularly favored by the strongly acidic conditions of the Jones reagent.[1][2]

  • Difficult Product Isolation: The product is water-soluble, which can lead to losses during the aqueous workup. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) and minimize the volume of water used.

Q2: I see an unexpected peak in my NMR and a strong C=O stretch around 1770 cm⁻¹ in my IR spectrum. What is this impurity?

A2: This spectroscopic data strongly suggests the formation of a lactone byproduct, specifically 3-oxabicyclo[3.3.1]nonan-4-one . This occurs via an intramolecular Fischer esterification, a reaction between the alcohol and carboxylic acid groups within the same molecule, which is catalyzed by the sulfuric acid in the Jones reagent. The higher frequency of the carbonyl stretch (around 1770 cm⁻¹ for a six-membered ring lactone) compared to the product's ketone (∼1715 cm⁻¹) and carboxylic acid (∼1710 cm⁻¹) is a key indicator.

Q3: The reaction mixture turned green, but my starting material is still present. What happened?

A3: The color change from orange (Cr⁶⁺) to green (Cr³⁺) indicates that the Jones reagent has been consumed.[3] If starting material remains, it means an insufficient amount of the oxidizing agent was used. You may need to calculate the stoichiometry carefully, potentially accounting for any other oxidizable impurities, or add the reagent portionwise until a faint orange color persists.

Q4: How do I properly handle and dispose of the chromium waste generated?

A4: Chromium(VI) compounds are highly toxic and carcinogenic.[1][4] After the reaction is complete, any excess Cr(VI) must be quenched. This is typically done by adding a small amount of isopropanol until the solution remains green.[1][3] The resulting chromium(III) waste must be collected and disposed of according to your institution's hazardous waste protocols. Never pour chromium waste down the drain.

Route 2: Synthesis via Ester Hydrolysis

This route involves the hydrolysis of a precursor like methyl 2-(4-oxocyclohexyl)acetate to the final carboxylic acid.

Frequently Asked Questions

Q1: My hydrolysis reaction is incomplete, and I still have starting ester in my product mixture. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a common issue as the reaction is reversible, especially under acidic conditions.[5]

  • For Acid-Catalyzed Hydrolysis: Use a large excess of water to shift the equilibrium towards the products.[5]

  • For Base-Catalyzed Hydrolysis (Saponification): Ensure at least one full equivalent of base (e.g., NaOH or KOH) is used to drive the reaction to completion by forming the carboxylate salt. Using a slight excess (e.g., 1.1 equivalents) is often recommended. Increasing the reaction time or temperature can also help.

Q2: After basic hydrolysis and acidification, my yield is low, and the product is a sticky solid. What could be the cause?

A2: This is a classic sign of an intramolecular aldol condensation side reaction. Under basic conditions, the α-carbon of the acetic acid moiety can be deprotonated to form an enolate. This enolate can then attack the ketone carbonyl of another molecule, leading to a complex mixture of β-hydroxy keto-acids and their dehydrated α,β-unsaturated derivatives after workup.[6][7] These polymeric or dimeric products are often difficult to purify.

Q3: How can I minimize the aldol condensation side reaction during basic hydrolysis?

A3: To suppress the aldol reaction, you need to favor the saponification pathway.

  • Use Milder Conditions: Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C) for a longer period. This reduces the rate of the competing aldol reaction.

  • Control Stoichiometry: Use a carefully measured amount of base (around 1.05-1.1 equivalents). A large excess of strong base will promote enolate formation and the subsequent aldol reaction.[6]

  • Alternative Methods: Consider using acid-catalyzed hydrolysis, which avoids the formation of the enolate necessary for the aldol pathway.[8]

Data Presentation: Side Reaction Management

The following table summarizes conditions that influence the formation of major side products in each synthetic route.

Synthetic RouteDesired ProductKey Side ProductConditions Favoring Side Product FormationConditions to Maximize Desired Product Yield
Jones Oxidation This compound3-oxabicyclo[3.3.1]nonan-4-one (Lactone)High temperatures, prolonged reaction times in strong acid.Maintain low temperature (0-10 °C) during reagent addition, minimize reaction time, use just enough reagent to complete the oxidation.
Ester Hydrolysis (Basic) This compoundAldol Condensation ProductsHigh concentration of strong base (e.g., >1.5 eq. NaOH), elevated temperatures (>50 °C).Use a slight excess of base (1.05-1.1 eq.), maintain low temperatures (0-25 °C), use a co-solvent like methanol to ensure homogeneity.

Experimental Protocols

Protocol 1: Synthesis via Jones Oxidation of 2-(4-hydroxycyclohexyl)acetic acid

  • Preparation of Jones Reagent: In a beaker submerged in an ice-water bath, dissolve 13.4 g of chromium trioxide (CrO₃) in 25 mL of water. While stirring and maintaining the low temperature, slowly add 12 mL of concentrated sulfuric acid. Dilute the resulting solution with water to a final volume of 50 mL.[1]

  • Reaction Setup: Dissolve 8.6 g (50 mmol) of 2-(4-hydroxycyclohexyl)acetic acid in 100 mL of acetone in a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-water bath to 0-5 °C.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. The rate of addition should be controlled to maintain the internal temperature below 15 °C. The solution will turn from orange to a greenish-brown sludge. Continue adding the reagent until a faint orange color persists for about 15 minutes.

  • Quenching: Quench any excess oxidant by adding isopropanol dropwise until the orange color disappears and a stable green color is obtained.

  • Workup: Remove the acetone by rotary evaporation. Add 50 mL of water to the residue and extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Protocol 2: Synthesis via Basic Hydrolysis of Methyl 2-(4-oxocyclohexyl)acetate

  • Reaction Setup: Dissolve 8.5 g (50 mmol) of methyl 2-(4-oxocyclohexyl)acetate in 50 mL of methanol in a 250 mL round-bottom flask.

  • Saponification: In a separate beaker, dissolve 2.2 g (55 mmol, 1.1 eq.) of sodium hydroxide (NaOH) in 25 mL of water and cool the solution to room temperature. Add the NaOH solution to the stirred ester solution.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding 6M hydrochloric acid (HCl) with vigorous stirring. A white precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold water. The crude product can be purified by recrystallization.

Visualizations

Troubleshooting_Workflow cluster_problem cluster_route Problem Observed Issue: Low Yield or Impure Product Route_Check Which synthetic route was used? Problem->Route_Check Oxidation Route 1: Jones Oxidation Route_Check->Oxidation Oxidation Hydrolysis Route 2: Ester Hydrolysis (Basic) Route_Check->Hydrolysis Hydrolysis Ox_Cause Potential Cause: Intramolecular Esterification (Lactone Formation) Oxidation->Ox_Cause Ox_ID Identification: IR: C=O stretch at ~1770 cm⁻¹ NMR: Absence of -COOH proton Ox_Cause->Ox_ID Confirm by: Ox_Solution Solution: - Run reaction at lower temp (0-10°C) - Minimize reaction time - Use protecting groups (if applicable) Ox_ID->Ox_Solution Mitigate by: Hy_Cause Potential Cause: Intramolecular Aldol Condensation Hydrolysis->Hy_Cause Hy_ID Identification: - Sticky/oily product - Complex NMR spectrum - Mass Spec shows higher MW species Hy_Cause->Hy_ID Confirm by: Hy_Solution Solution: - Use lower temp (0-25°C) - Use stoichiometric base (1.05 eq.) - Consider acid-catalyzed hydrolysis Hy_ID->Hy_Solution Mitigate by:

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

References

Technical Support Center: Optimization of 2-(4-oxocyclohexyl)acetic acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(4-oxocyclohexyl)acetic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on "this compound" for derivatization?

A1: "this compound" is a bifunctional molecule featuring two primary reactive sites:

  • Carboxylic Acid Group (-COOH): This site is amenable to reactions such as esterification and amidation.[1][2][3]

  • Ketone Group (C=O): This carbonyl group is a target for reactions like reductive amination, oximation, and hydrazone formation.[4][5]

Q2: Which derivatization reaction should I choose?

A2: The choice of reaction depends on your desired final product.

  • To convert the carboxylic acid into an ester , use Fischer Esterification . This is a cost-effective method, especially on a large scale.[6]

  • To convert the ketone into a secondary or tertiary amine , use Reductive Amination . This is a versatile method for creating carbon-nitrogen bonds.[5]

Q3: Why is my reaction yield consistently low?

A3: Low yields can stem from several factors. For equilibrium-driven reactions like Fischer esterification, consider using an excess of one reactant or actively removing water as it forms.[6] For other reactions, common culprits include impure or degraded reagents (especially reducing agents like STAB), the presence of moisture in the reaction, incorrect pH, or suboptimal reaction time and temperature.[7][8][9]

Q4: I see multiple unexpected peaks in my LC-MS/GC-MS analysis. What could they be?

A4: Unexpected peaks often indicate incomplete derivatization, side reactions, or degradation of the product.[9] For instance, in reductive amination, you might see peaks for the unreacted starting material or the intermediate imine. In esterification, insufficient catalyst or reaction time can lead to a mixture of starting material and product.[10] Aldehydes and ketones can also form syn- and anti- isomers of their oxime derivatives, which may appear as separate peaks.[9]

Troubleshooting Guide: Fischer Esterification of the Carboxylic Acid Group

Fischer esterification is an equilibrium reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[10] Optimizing this reaction involves pushing the equilibrium towards the product side.

Common Problems & Solutions

Problem 1: Low Ester Yield (<70%)

  • Possible Cause: The reaction has reached equilibrium without high product conversion.

  • Solution: Shift the equilibrium by either using a large excess of the alcohol (5- to 10-fold molar excess is common) or by removing water as it is formed using a Dean-Stark apparatus.[6][10] Using acetic anhydride instead of acetic acid can also be an option as the reaction is not reversible.[11]

Problem 2: Reaction Mixture Turns Dark Brown or Black

  • Possible Cause: Charring or decomposition caused by an excessive concentration of a strong acid catalyst (like sulfuric acid) or excessively high temperatures.[11]

  • Solution: Reduce the amount of catalyst used (typically 1-3% of the carboxylic acid mass).[10] Consider switching to a milder, solid acid catalyst like p-toluenesulfonic acid (p-TsOH).[11] Ensure the reaction is heated to a gentle reflux and not overheated.[11]

Problem 3: Difficult Product Isolation and Purification

  • Possible Cause: Incomplete neutralization of the acid catalyst or residual water-soluble impurities.

  • Solution: During work-up, ensure complete neutralization of the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[10][11] Follow this with a wash using brine (saturated NaCl solution) to help break up emulsions and remove water.[10] Finally, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[10]

Optimization of Reaction Parameters

The following table summarizes key parameters for optimizing the Fischer esterification of this compound.

ParameterConditionExpected Outcome / RemarksReference
Alcohol Molar Ratio 1:1 (Acid:Alcohol)~65% Yield (at equilibrium)[6]
10:1 (Alcohol excess)>90% Yield[6]
Catalyst Sulfuric Acid (H₂SO₄)Effective but can cause charring if not controlled.[10]
p-Toluenesulfonic acid (p-TsOH)Milder alternative, less prone to causing side reactions.[10][11]
Water Removal NoneEquilibrium limits yield.[6]
Dean-Stark TrapDrives reaction to completion, significantly increasing yield.[6]
Reaction Temperature RefluxTemperature should be near the boiling point of the alcohol used.[10]

Experimental Workflow & Protocol

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup Combine acid, excess alcohol, and catalyst. Reflux 2. Reflux Heat mixture to gentle reflux for 2-4 hours. Setup->Reflux Neutralize 3. Neutralize Wash with NaHCO₃ to remove acid catalyst. Reflux->Neutralize Wash 4. Wash Wash with brine to remove aqueous impurities. Neutralize->Wash Dry 5. Dry & Concentrate Dry over Na₂SO₄ and evaporate solvent. Wash->Dry Purify 6. Purify (Optional) Purify via vacuum distillation if needed. Dry->Purify

Caption: Experimental workflow for Fischer esterification.

Protocol: Synthesis of Ethyl 2-(4-oxocyclohexyl)acetate

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1 equiv.) and a 5- to 10-fold molar excess of absolute ethanol.[10]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-3% of the carboxylic acid's mass).[10]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C) for 2-4 hours. Monitor the reaction's progress by TLC or GC.[10]

  • Work-up: After cooling, transfer the mixture to a separatory funnel. Wash cautiously with a saturated NaHCO₃ solution until gas evolution stops, followed by a wash with brine.[10]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ester.[10][12]

Troubleshooting Guide: Reductive Amination of the Ketone Group

Reductive amination involves the reaction of the ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the final amine product.

Common Problems & Solutions

Problem 1: Low Conversion / No Reaction

  • Possible Cause: Inefficient imine formation or inactive reducing agent. The quality of sodium triacetoxyborohydride (STAB) is critical; it can degrade if exposed to moisture.[8]

  • Solution:

    • Pre-form the imine: Stir the ketone and amine together for a period (e.g., 45-60 minutes) before adding the reducing agent. Adding a mild acid catalyst like acetic acid can facilitate this step.[8][13][14]

    • Use fresh reagents: Ensure the amine is pure and the reducing agent (e.g., STAB) is fresh and has been stored properly.[8]

    • Solvent choice: Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred to avoid side reactions.[13]

Problem 2: Aldehyde/Ketone is Consumed but Starting Amine Remains

  • Possible Cause: This counterintuitive result can occur if the carbonyl compound is consumed by a side reaction. In protic solvents like methanol, acetal formation can compete with imine formation.[13]

  • Solution: Use an aprotic solvent like DCE.[13] If a protic solvent must be used, adding molecular sieves can help remove water and favor imine formation.[13]

Problem 3: Reaction is Very Slow (Requires > 24 hours)

  • Possible Cause: Steric hindrance around the ketone or low reactivity of the amine can slow the reaction significantly.[8]

  • Solution:

    • Increase temperature: Gently heating the reaction (e.g., to 40-50°C) can increase the rate, but should be done cautiously to avoid reagent decomposition.[8]

    • Optimize stoichiometry: Increase the equivalents of the amine (e.g., 1.5-2.5 eq) and the reducing agent (e.g., 2-3 eq) to drive the reaction forward.[8]

    • Catalyst: Ensure a catalytic amount of acetic acid is present to promote imine formation.[8][14]

Optimization of Reaction Parameters

The following table summarizes key parameters for optimizing the reductive amination of this compound.

ParameterReagent/ConditionRemarksReference
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for imines/iminium ions. Generally preferred.[8][13]
Sodium Cyanoborohydride (NaCNBH₃)Can reduce imines in the presence of aldehydes. Requires acidic conditions. More toxic.[13][15]
Solvent Dichloroethane (DCE) / Dichloromethane (DCM)Aprotic, good choice to avoid acetal formation.[8][13]
Methanol (MeOH) / Ethanol (EtOH)Protic, can lead to acetal side-products. Can be used with NaCNBH₃.[13]
Catalyst Acetic Acid (AcOH)A few drops can catalyze imine formation.[8][14]
Stoichiometry Amine: 1.5-3 eq; Reductant: 2-3 eqUsing an excess of amine and reductant can improve conversion for slow reactions.[8][13]
Procedure One-pot vs. Two-stepPre-forming the imine before adding the reductant can improve yields.[8][13]

Troubleshooting Logic & Protocol

Reductive_Amination_Troubleshooting Start Low Conversion? Imine Is imine forming? (Check by TLC/LCMS) Start->Imine No Reductant Is reducing agent active? Start->Reductant Yes Sol_Cat Action: - Add catalytic AcOH - Use aprotic solvent (DCE) - Add molecular sieves Imine->Sol_Cat New_Reductant Action: - Use fresh STAB - Store reductant properly (desiccator) Reductant->New_Reductant Optimize Action: - Increase temperature (40-50°C) - Increase equivalents of amine and reductant Reductant->Optimize

Caption: Troubleshooting logic for low conversion in reductive amination.

Protocol: Reductive Amination with a Primary Amine

  • Imine Formation: To a solution of this compound (1 equiv.) and the desired primary amine (1.5 equiv.) in dichloroethane (DCE), add a few drops of glacial acetic acid.[8][14] Stir the mixture at room temperature for 45-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (2-3 equiv.) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).[8][13]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.

References

Stability issues of "2-(4-oxocyclohexyl)acetic acid" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-oxocyclohexyl)acetic acid

This technical support center provides guidance on the potential stability issues of "this compound" and offers troubleshooting for common experimental challenges. Please note that specific stability data for this compound is not extensively published; therefore, the information provided is based on general principles of chemical stability for molecules containing cyclohexanone and carboxylic acid functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of "this compound"?

A1: The stability of "this compound" can be influenced by several factors, including:

  • pH: The carboxylic acid group is susceptible to pH-dependent reactions.[1]

  • Temperature: Elevated temperatures can accelerate degradation.[2][3]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[4][5][6]

  • Oxidizing Agents: The cyclohexanone ring may be susceptible to oxidation.

  • Moisture: The presence of water can facilitate hydrolytic degradation, although this is more common for esters and amides.[7]

Q2: What are the likely degradation pathways for "this compound"?

A2: Based on its structure, potential degradation pathways include:

  • Oxidation: The cyclohexanone moiety can be oxidized, potentially leading to ring-opening and the formation of dicarboxylic acids.

  • Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could undergo decarboxylation.

  • Photodegradation: UV light can promote the formation of radical species, leading to a variety of degradation products.[5][6]

Q3: How should I store "this compound" to ensure its stability?

A3: For optimal stability, it is recommended to store "this compound" in a cool, dark, and dry place. The container should be well-sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to accelerate its degradation.[8][9] This is crucial for:

  • Identifying potential degradation products.[8][9]

  • Understanding the intrinsic stability of the molecule.[8]

  • Developing and validating a stability-indicating analytical method, which can accurately measure the compound in the presence of its degradants.[10][11][12]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution: Re-analyze your stock solution using a qualified analytical method (e.g., HPLC) to confirm its concentration and purity.

    • Assess Stability in Media: Incubate "this compound" in your assay medium under the experimental conditions (e.g., 37°C, 5% CO₂) for the duration of the assay. Analyze samples at various time points to check for degradation.

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample or a recently prepared stock solution for each experiment.

Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use techniques like LC-MS to obtain the mass of the unknown peaks and propose potential structures.

    • Review Stress Conditions: Correlate the appearance of specific peaks with the stress conditions applied (e.g., a peak appearing only in oxidative stress samples is likely an oxidation product).

    • Optimize HPLC Method: Ensure your HPLC method has adequate resolution to separate all degradation products from the parent compound and from each other. This is a key feature of a stability-indicating method.[10][13]

Hypothetical Stability Data Summary

The following tables present hypothetical data to illustrate the expected stability profile of "this compound" under various stress conditions. This is not actual experimental data.

Table 1: Hypothetical pH Stability of "this compound" in Solution at 40°C

pHTime (days)% DegradationMajor Degradant(s)
2.014< 1%-
7.014< 0.5%-
10.0142-5%Oxidative byproducts

Table 2: Hypothetical Thermal and Photostability of Solid "this compound"

ConditionDuration% DegradationObservations
60°C30 days< 2%No change in appearance
80°C30 days5-10%Slight discoloration
Photostability (ICH Q1B)1.2 million lux hours< 1%No change in appearance

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing "this compound."[5][8][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][14][15] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general workflow for developing an HPLC method to separate "this compound" from its potential degradation products.[10][11][12]

  • Generate Degraded Samples: Use the forced degradation protocol above to create a mixture of the parent compound and its degradation products.

  • Initial Method Scouting:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve good separation between the parent peak and all degradation peaks.

    • Ensure the parent peak is pure using peak purity analysis (e.g., with a photodiode array detector).

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation cluster_method Phase 3: Method Development cluster_study Phase 4: Formal Stability Study cluster_analysis Phase 5: Data Analysis & Reporting A Define Objectives & Select Batches B Characterize Compound (Physicochemical Properties) A->B C Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) B->C D Develop Stability-Indicating Analytical Method (e.g., HPLC) C->D E Validate Method (ICH Q2) D->E F Place Samples on Long-Term & Accelerated Stability Conditions E->F G Analyze Samples at Defined Time Points F->G H Evaluate Data & Determine Shelf-Life G->H I Prepare Stability Report H->I Degradation_Pathways cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_decarboxylation Thermal Stress (High Temp) cluster_photodegradation Photolytic Stress (UV Light) Parent This compound Oxidation_Product Ring-Opened Dicarboxylic Acid Parent->Oxidation_Product Oxidation Decarboxylation_Product Decarboxylated Impurity Parent->Decarboxylation_Product Decarboxylation Photo_Product Radical-Induced Byproducts Parent->Photo_Product Photolysis

References

Technical Support Center: Purification of 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "2-(4-oxocyclohexyl)acetic acid". The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation products. Depending on the synthetic route, these may include:

  • Unreacted starting materials: Such as 1,4-cyclohexanedione or reagents from a Wittig-type reaction.

  • By-products of the synthesis: This could include isomers or compounds formed from side-reactions. For instance, if a reduction of a related hydroxy compound is performed, residual starting material like 2-(1-hydroxy-4-oxocyclohexyl)acetic acid could be present.[1]

  • Solvent residues: Residual solvents used in the reaction or initial work-up.

  • Water: Presence of water can be a common impurity.

Q2: What is the most effective method for purifying this compound?

A2: The most effective method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing minor impurities and obtaining a crystalline solid.

  • Column chromatography is more suitable for separating mixtures with closely related compounds or when a very high degree of purity is required.

  • Acid-base extraction can be effective for separating the acidic product from neutral or basic impurities.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure (a carboxylic acid with a cyclohexanone ring), suitable solvents could include:

  • Water

  • Ethanol

  • Ethyl acetate/hexane mixture[2]

  • Toluene

  • Glacial acetic acid has been noted as a recrystallization solvent for some complex molecules.[3]

It is always recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Place the solution in an ice bath or scratch the inside of the flask with a glass rod to induce crystallization.
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- Switch to a lower-boiling point solvent.- Attempt to purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Minimize the amount of cold solvent used to wash the crystals.- For hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystal formation.[2]
Poor purity after recrystallization. - The rate of cooling was too fast, trapping impurities.- The chosen solvent is not effective at separating the specific impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]- Perform a second recrystallization.- Consider an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Perform thin-layer chromatography (TLC) with different solvent systems to find an optimal eluent that gives good separation (Rf value of ~0.3 for the product).- Repack the column carefully, ensuring a level and uniform bed of silica gel.
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Streaking or tailing of the spot on TLC. - The compound is acidic and is interacting strongly with the silica gel.- The sample is overloaded on the column.- Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid group.- Use a smaller amount of crude material for the purification.

Experimental Protocols

Protocol 1: Recrystallization using an Ethyl Acetate/Hexane Solvent System

This protocol is adapted from a similar procedure for a related compound and should be optimized for this compound.[2]

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane:ethyl acetate mixture determined by TLC analysis).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "this compound".

Quantitative Data

The following table provides illustrative data for a typical purification of a 10 g batch of crude product. Actual results may vary.

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Off-white to yellowish solidWhite crystalline solidWhite solid
Mass (g) 10.08.27.5
Purity (by HPLC, %) 94.5%99.2%>99.8%
Yield (%) -82%75%

Troubleshooting Workflow

G start Crude Product Impure recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC/HPLC) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity OK troubleshoot_recrystallization Troubleshoot Recrystallization (See Guide) check_purity1->troubleshoot_recrystallization Purity Not OK troubleshoot_recrystallization->recrystallization Re-attempt column_chromatography Perform Column Chromatography troubleshoot_recrystallization->column_chromatography Alternative Method check_purity2 Check Purity (TLC/HPLC) column_chromatography->check_purity2 check_purity2->pure_product Purity OK troubleshoot_chromatography Troubleshoot Chromatography (See Guide) check_purity2->troubleshoot_chromatography Purity Not OK troubleshoot_chromatography->column_chromatography Re-attempt

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

Preventing degradation of "2-(4-oxocyclohexyl)acetic acid" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(4-oxocyclohexyl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound are improper temperature, exposure to moisture, light, and oxygen, and contact with incompatible materials. As a keto-acid, it is susceptible to chemical reactions such as oxidation, decarboxylation, and potentially keto-enol tautomerism, which can be accelerated by these conditions.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[2]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by changes in physical appearance, such as discoloration (yellowing or browning), clumping of the solid material, or a change in odor. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) should be employed to identify and quantify impurities.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation pathways include oxidation of the ketone, decarboxylation of the acetic acid side chain, and reactions involving the enol tautomer. This could lead to the formation of various impurities, including but not limited to, dicarboxylic acids (through oxidation), cyclohexanone derivatives (through decarboxylation), and potentially aromatic compounds if further reactions occur.

Q5: Is this compound sensitive to pH changes in solution?

A5: Yes, as a carboxylic acid, the compound's stability in solution can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis or promote enolization, which may lead to further degradation. It is advisable to use buffered solutions and assess the stability at the intended experimental pH.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound.

Problem Possible Causes Recommended Solutions
Discoloration of the solid compound (e.g., yellowing) Exposure to air (oxidation) or light (photodegradation).Store the compound in an amber-colored, airtight container. For long-term storage, purge the container with an inert gas like nitrogen or argon.
Inconsistent results in experiments Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C), protected from light, and for a validated period.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound during sample preparation or analysis.Ensure the mobile phase and diluents are compatible with the compound. Avoid high temperatures during sample preparation and analysis. Perform a forced degradation study to identify potential degradation products.
Low assay value for the compound The compound has degraded during storage.Re-evaluate storage conditions. Ensure the container is properly sealed and stored at the recommended temperature, protected from light and moisture.
Poor solubility after storage Potential polymerization or formation of insoluble degradation products.Confirm the identity and purity of the compound using analytical techniques. If degradation is confirmed, a fresh batch of the compound should be used.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
Gradient Program Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry for identification.
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications and degradation products.

Visualizations

degradation_pathways main This compound oxidation Oxidation main->oxidation O₂ / Heat decarboxylation Decarboxylation main->decarboxylation Heat / pH enolization Keto-Enol Tautomerism main->enolization Acid / Base oxidized_product Oxidized Products (e.g., dicarboxylic acids) oxidation->oxidized_product decarboxylated_product Decarboxylated Products (e.g., cyclohexanone derivatives) decarboxylation->decarboxylated_product enol_product Enol Tautomer enolization->enol_product further_degradation Further Degradation Products enol_product->further_degradation experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment cluster_outcome Outcome storage Store at recommended - Cool, dry, dark - Inert atmosphere hplc HPLC Analysis storage->hplc degraded Improper Storage - High temp, moisture, light, air degraded->hplc stable Stable Compound - No significant degradation hplc->stable unstable Degraded Compound - Presence of impurities hplc->unstable nmr NMR Analysis ms Mass Spectrometry unstable->nmr unstable->ms troubleshooting_logic issue Issue Observed (e.g., discoloration, unexpected peaks) check_storage Check Storage Conditions (Temp, Light, Moisture, Air) issue->check_storage check_handling Check Handling & Preparation (Solvent, pH, Temp) issue->check_handling improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling correct_storage Correct Storage Conditions improper_storage->correct_storage fresh_sample Use Fresh Sample / Prepare Fresh improper_handling->fresh_sample reanalyze Re-analyze correct_storage->reanalyze fresh_sample->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

References

Technical Support Center: Optimizing Catalyst Selection for 2-(4-oxocyclohexyl)acetic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving "2-(4-oxocyclohexyl)acetic acid".

Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during your experiments.

Catalytic Hydrogenation of the Ketone Group

The reduction of the ketone in this compound to a hydroxyl group is a common and crucial reaction step.

Q1: My hydrogenation reaction is showing low conversion. What are the likely causes?

A1: Low conversion in the hydrogenation of the cyclohexanone moiety can stem from several factors:

  • Suboptimal Catalyst Choice: The activity of hydrogenation catalysts can vary significantly. For cyclohexanone derivatives, palladium on carbon (Pd/C) and Raney Nickel (Raney-Ni) are common choices. Ruthenium-based catalysts have also shown high activity in aqueous phase hydrogenations.

  • Inadequate Reaction Temperature: Temperature plays a critical role. For instance, in related phenol hydrogenation to cyclohexanone using a Pd/C-Heteropoly acid catalyst, 100% conversion was achieved at 80°C, but selectivity decreased at higher temperatures[1].

  • Insufficient Hydrogen Pressure: The reaction rate can be highly dependent on hydrogen pressure. Ensure your system is properly pressurized according to the protocol for your chosen catalyst.

  • Catalyst Poisoning: Contaminants in your substrate, solvent, or hydrogen gas can poison the catalyst, leading to a sharp decrease in activity.

Q2: I'm observing the formation of byproducts. How can I improve selectivity towards the desired 2-(4-hydroxycyclohexyl)acetic acid?

A2: Byproduct formation is a common challenge. Here's how to address it:

  • Control of Reaction Temperature: Over-reduction or side reactions can occur at elevated temperatures. Carefully optimizing the temperature for your specific catalyst is crucial.

  • Solvent Selection: The choice of solvent can influence reaction pathways. Protic solvents like ethanol or methanol are commonly used for these types of hydrogenations.

  • Catalyst Selection: The choice of catalyst can significantly impact selectivity. For example, some catalysts may favor the formation of the cis or trans isomer of the resulting alcohol.

Q3: How do I know if my catalyst is poisoned, and what can I do about it?

A3: Catalyst poisoning is indicated by a significant drop in reaction rate, often after an initial period of good performance[1].

  • Confirmation:

    • Analyze Reactants and Solvents: Use techniques like GC-MS to screen for common catalyst poisons in your starting materials and solvents[1].

    • Surface Analysis of the Catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify species adsorbed on the catalyst surface after the reaction[1].

  • Mitigation:

    • Purify Reactants: Ensure all reactants and solvents are of high purity.

    • Use a Guard Bed: In flow chemistry setups, a guard bed can be used to remove impurities before they reach the catalyst.

Esterification of the Carboxylic Acid Group

Esterification of the acetic acid moiety is another key transformation for this molecule.

Q1: My esterification reaction is not reaching completion. How can I drive the equilibrium towards the product?

A1: Esterification is a reversible reaction. To favor product formation:

  • Use a Dehydrating Agent: The removal of water, a byproduct of the reaction, will shift the equilibrium towards the ester. Molecular sieves are a common choice.

  • Use an Excess of the Alcohol: Using the alcohol reactant in excess can also drive the reaction forward.

  • Catalyst Choice: Strong acid catalysts like sulfuric acid are effective but can be difficult to remove. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst), offer easier separation and recyclability[2].

Q2: I'm seeing decomposition of my starting material. What could be the cause?

A2: Harsh reaction conditions can lead to degradation.

  • Excessive Temperature: High temperatures in the presence of a strong acid catalyst can cause side reactions and decomposition.

  • Strongly Acidic Catalyst: While effective, strong mineral acids can sometimes promote unwanted side reactions. Consider a milder solid acid catalyst.

Reductive Amination

Reductive amination is a key step in the synthesis of pharmaceutical ingredients like Cariprazine from this compound derivatives.

Q1: My reductive amination is showing low yield. What are the critical parameters to check?

A1: Low yields in reductive amination can be due to several factors:

  • Inefficient Imine/Enamine Formation: The initial reaction between the ketone and the amine is crucial. For less reactive amines, adding a catalytic amount of a weak acid like acetic acid can facilitate this step.

  • Choice of Reducing Agent: The reducing agent should be selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction. Dichloroethane (DCE) is a common solvent for reductive aminations with NaBH(OAc)₃.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data for relevant catalytic reactions. Note that data for reactions directly on "this compound" is limited in the public domain; therefore, data from closely related compounds are included for comparison.

Table 1: Catalytic Hydrogenation of Cyclohexanone Derivatives

CatalystSubstrateProductSolventTemp. (°C)Pressure (bar)Yield (%)Reference
Pd/CEthyl 2-(4-oximidocyclohexenyl) acetateEthyl 2-(4-aminocyclohexyl)acetateEthanol20-30780.9Patent CN105924430A
Raney-Ni4-nitrophenylacetic acid2-(4-aminocyclohexyl)-ethyl acetate hydrochlorideNot Specified130140~30Patent CN101778820A
Ru-basedAqueous acetic acidEthanolWater100-260~52High selectivity[3]
Pd-Fe alloyAcetic acidAcetaldehydeNot SpecifiedNot SpecifiedNot SpecifiedHigh selectivity[4]

Table 2: Catalytic Esterification

CatalystReactantsProductTemp. (°C)Conversion (%)Selectivity (%)Reference
Amberlyst 36Acetic acid, 2-ethylhexanol2-ethylhexyl acetate60-90>90~100[2]
V₂O₅/biocharAcetic acid, ethanolEthyl acetate807245[5]
Sulfuric acidAcetic acid, ethanolEthyl acetate3477Not Specified[6]

Experimental Protocols

Below are detailed methodologies for key reactions involving "this compound" and its derivatives, based on established procedures for similar compounds.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol is adapted from the hydrogenation of a similar substrate.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve this compound in ethanol.

  • Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 25-50°C) with stirring.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-(4-hydroxycyclohexyl)acetic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Reductive Amination of Methyl 2-(4-oxocyclohexyl)acetate

This protocol is a general procedure for reductive amination.

Materials:

  • Methyl 2-(4-oxocyclohexyl)acetate

  • Amine of choice (e.g., ammonia, primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(4-oxocyclohexyl)acetate and the amine (1.2 equivalents) in anhydrous DCE.

  • If the amine is unreactive, add a catalytic amount of glacial acetic acid (0.1 equivalents). Stir for 30 minutes at room temperature to facilitate imine/enamine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathways

Reaction_Pathways Start This compound Hydrogenation_Product 2-(4-hydroxycyclohexyl)acetic acid Start->Hydrogenation_Product Catalytic Hydrogenation (e.g., Pd/C, H₂) Esterification_Product Ethyl 2-(4-oxocyclohexyl)acetate Start->Esterification_Product Esterification (e.g., EtOH, H⁺) Reductive_Amination_Product 2-(4-aminocyclohexyl)acetic acid Start->Reductive_Amination_Product Reductive Amination (e.g., NH₃, NaBH(OAc)₃) Drug_Precursor Pharmaceutical Intermediate (e.g., for Cariprazine) Reductive_Amination_Product->Drug_Precursor

Caption: Key reaction pathways for this compound.

Troubleshooting Logic for Low Conversion in Hydrogenation

Troubleshooting_Hydrogenation Start Low Conversion in Hydrogenation Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Purity Are reactants and solvents pure? Start->Check_Purity Catalyst_Poisoned Catalyst may be poisoned. Check_Catalyst->Catalyst_Poisoned No Suboptimal_Temp Temperature may be too low. Check_Conditions->Suboptimal_Temp No Insufficient_Pressure Hydrogen pressure may be too low. Check_Conditions->Insufficient_Pressure No Impure_Materials Impurities may be present. Check_Purity->Impure_Materials No Solution_Catalyst Replace catalyst. Catalyst_Poisoned->Solution_Catalyst Solution_Conditions Optimize temperature and pressure. Suboptimal_Temp->Solution_Conditions Insufficient_Pressure->Solution_Conditions Solution_Purity Purify starting materials. Impure_Materials->Solution_Purity

Caption: Troubleshooting workflow for low hydrogenation conversion.

Signaling Pathway of Cariprazine

This compound is a precursor in the synthesis of Cariprazine, an atypical antipsychotic. The therapeutic effects of Cariprazine are thought to be mediated through its interaction with dopamine and serotonin receptors.

Cariprazine_Signaling Cariprazine Cariprazine D2_Receptor Dopamine D2 Receptor Cariprazine->D2_Receptor Partial Agonist D3_Receptor Dopamine D3 Receptor Cariprazine->D3_Receptor Partial Agonist (High Affinity) HT1A_Receptor Serotonin 5-HT1A Receptor Cariprazine->HT1A_Receptor Partial Agonist HT2A_Receptor Serotonin 5-HT2A Receptor Cariprazine->HT2A_Receptor Antagonist Positive_Symptoms Positive Symptoms (e.g., psychosis) D2_Receptor->Positive_Symptoms Modulation Negative_Symptoms Negative Symptoms & Cognitive Deficits D3_Receptor->Negative_Symptoms Modulation Mood_Regulation Mood Regulation HT1A_Receptor->Mood_Regulation Modulation HT2A_Receptor->Positive_Symptoms Modulation

Caption: Simplified signaling pathway for Cariprazine's mechanism of action.[1][7][8][9][10]

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-(4-oxocyclohexyl)acetic acid and Other Cyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Cyclohexyl derivatives, with their conformational rigidity and three-dimensional diversity, are privileged scaffolds in medicinal chemistry. This guide provides a comparative analysis of 2-(4-oxocyclohexyl)acetic acid against other common cyclohexyl derivatives, offering insights into its reactivity and potential applications, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive ketone on the cyclohexane ring and a carboxylic acid moiety on the side chain. This unique combination allows for a variety of chemical transformations, making it a versatile building block in the synthesis of complex molecules. Its structural features offer the potential for creating spirocyclic systems, introducing diverse substituents at the 4-position of the cyclohexane ring, and elaborating the acetic acid side chain.

Comparative Reactivity: Key Transformations

This section compares the performance of this compound in fundamental organic reactions against simpler, yet structurally related, cyclohexyl derivatives.

Olefination via Wittig Reaction

The ketone functionality of this compound is a prime site for olefination reactions, such as the Wittig reaction, to introduce a carbon-carbon double bond.

Comparison with Cyclohexanone:

The presence of the acetic acid side chain in this compound can influence the reactivity of the ketone compared to unsubstituted cyclohexanone. Steric hindrance from the side chain is minimal as it is positioned away from the carbonyl group. However, the carboxylic acid group may require protection prior to the Wittig reaction, especially when using strongly basic ylides, to prevent undesirable acid-base reactions. This adds an extra step to the synthetic sequence compared to using cyclohexanone.

Table 1: Hypothetical Comparison of Wittig Reaction Yields

EntrySubstrateWittig ReagentProductReported Yield (%)
1This compound (protected)Ph3P=CH22-(4-methylenecyclohexyl)acetic acid~85-95
2CyclohexanonePh3P=CH2Methylenecyclohexane80-90[1][2]
34-Oxocyclohexanecarboxylic acid (protected)Ph3P=CHCO2EtEthyl 2-(4-(ethoxycarbonylmethylene)cyclohexyl)acetate~80-90

Note: Yields for this compound and 4-oxocyclohexanecarboxylic acid are estimated based on typical Wittig reaction efficiencies and may vary depending on the protecting group and specific reaction conditions.

Experimental Protocol: Wittig Olefination of a this compound derivative (Ester Protected)

A detailed protocol for a similar compound, ethyl 4-(4-oxocyclohexyl)benzoate, provides a reliable template.

  • Part 1: In-situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.05 eq.).

    • Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

    • Slowly add n-butyllithium (n-BuLi) in hexanes (1.0 eq.) dropwise.

    • Stir the resulting deep yellow to orange-red solution at 0 °C for 1 hour to ensure complete formation of the ylide.

  • Part 2: Wittig Reaction and Product Isolation

    • Dissolve the protected this compound ester (1.0 eq.) in anhydrous THF in a separate flask.

    • Slowly add the substrate solution to the pre-formed Wittig reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Logical Relationship of Wittig Reaction

Wittig_Reaction Substrate This compound (Ester Protected) Intermediate Oxaphosphetane Intermediate Substrate->Intermediate Ylide Ph3P=CH2 Ylide->Intermediate Product 2-(4-methylenecyclohexyl)acetic acid (Ester) Intermediate->Product Byproduct Ph3PO Intermediate->Byproduct

Caption: General workflow of the Wittig reaction on a protected derivative of this compound.

Reduction of the Carbonyl Group

The ketone can be readily reduced to a hydroxyl group, providing access to 2-(4-hydroxycyclohexyl)acetic acid, a valuable intermediate for further functionalization.

Comparison with 4-Oxocyclohexanecarboxylic acid:

Both this compound and 4-oxocyclohexanecarboxylic acid possess a ketone and a carboxylic acid. Sodium borohydride (NaBH4) is a chemoselective reducing agent that will reduce the ketone in the presence of the carboxylic acid. The reactivity of the ketone is unlikely to be significantly different between the two substrates as the electronic and steric effects of the acetic acid versus the carboxylic acid group at the 4-position are comparable.

Table 2: Comparison of Ketone Reduction Yields

EntrySubstrateReducing AgentProductReported Yield (%)
1This compoundNaBH42-(4-hydroxycyclohexyl)acetic acid>90 (estimated)
24-Oxocyclohexanecarboxylic acidNaBH44-hydroxycyclohexanecarboxylic acidHigh (specific yield not found)
3CyclohexanoneNaBH4Cyclohexanol>95[3][4]

Experimental Protocol: Sodium Borohydride Reduction of this compound

  • Dissolve this compound (1.0 eq.) in a suitable protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.0-1.5 eq.) portion-wise, controlling the evolution of hydrogen gas.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallization or column chromatography can be used for further purification if necessary.

Signaling Pathway for Reduction

Reduction_Pathway Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent NaBH4 (Hydride Source) Reagent->Intermediate Product 2-(4-hydroxycyclohexyl)acetic acid Intermediate->Product Protonation

Caption: Simplified pathway for the reduction of the ketone in this compound.

Esterification of the Carboxylic Acid

The carboxylic acid moiety of this compound can be easily converted to an ester, which can serve as a protecting group or a functional handle for further modifications.

Comparison with Cyclohexylacetic acid:

The esterification of this compound is directly comparable to that of cyclohexylacetic acid. The Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method. The presence of the ketone in this compound does not interfere with this reaction.

Table 3: Comparison of Fischer Esterification Yields

EntrySubstrateAlcoholCatalystProductReported Yield (%)
1This compoundMethanolH2SO4Methyl 2-(4-oxocyclohexyl)acetate>90 (estimated)
2Cyclohexylacetic acidEthanolH2SO4Ethyl cyclohexylacetateHigh (specific yield not found)
3Acetic AcidCyclohexanolSolid Acid CatalystCyclohexyl acetate~70-90

Experimental Protocol: Fischer Esterification of this compound

  • In a round-bottom flask, combine this compound (1.0 eq.) and a large excess of the desired alcohol (e.g., methanol, 10-20 eq.), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester into an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by distillation or column chromatography.

Experimental Workflow for Esterification

Esterification_Workflow step1 Step 1: Reaction Setup Combine this compound, excess alcohol, and H2SO4 catalyst. step2 Step 2: Reflux Heat the mixture to reflux for 2-4 hours. step1->step2 step3 Step 3: Workup Neutralize, remove excess alcohol, and extract the product. step2->step3 step4 Step 4: Purification Purify by distillation or chromatography. step3->step4 product Ester Product step4->product

Caption: A typical workflow for the Fischer esterification of this compound.

Applications in the Synthesis of Bioactive Molecules

The structural features of this compound make it an attractive starting material for the synthesis of complex molecules, including APIs. The cyclohexanone moiety is a common precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Rofecoxib.

Precursor to Spirocyclic Compounds

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures. For example, intramolecular reactions or reactions with bifunctional reagents can lead to the formation of spiro-lactones or other spiro-heterocycles.

Analogue Synthesis in Drug Discovery

The synthesis of the COX-2 inhibitor Celecoxib involves the reaction of a β-diketone with a substituted hydrazine.[5][6][7] While not a direct precursor, this compound can be envisioned as a starting material for analogues of such drugs. The ketone can be transformed into a β-diketone, and the acetic acid side chain can be modified to introduce various pharmacophoric groups. Similarly, Rofecoxib, another COX-2 inhibitor, is synthesized from a furanone intermediate, which can be derived from precursors containing a ketone functionality.[8][9][10]

Logical Pathway to API Analogs

API_Analogs Start This compound Modification1 Functional Group Interconversion (e.g., to β-diketone) Start->Modification1 Modification2 Side Chain Elaboration Start->Modification2 Cyclization Cyclization with (thio)semicarbazide, hydrazine derivatives, etc. Modification1->Cyclization Modification2->Cyclization Product Bioactive Heterocyclic Analogs (e.g., pyrazoles, thiazoles) Cyclization->Product

Caption: A potential synthetic strategy for creating API analogs from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for selective transformations at either the ketone or the carboxylic acid moiety, providing access to a wide range of derivatives. When compared to simpler cyclohexyl compounds, the presence of both functional groups offers greater synthetic flexibility, albeit sometimes requiring additional protection/deprotection steps. Its potential as a precursor for spirocyclic systems and in the synthesis of analogues of established APIs makes it a compound of significant interest for researchers in drug discovery and development. The experimental protocols and comparative data presented in this guide aim to facilitate the effective utilization of this promising synthetic intermediate.

References

A Comparative Analysis of Synthetic Routes to 2-(4-oxocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(4-oxocyclohexyl)acetic acid, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several distinct methodologies. This guide provides a comparative analysis of the most common synthetic strategies, offering detailed experimental protocols and quantitative data to inform decisions on process selection and optimization.

This analysis focuses on three primary synthetic pathways: the hydrolysis of ester precursors, the oxidation of 2-(4-hydroxycyclohexyl)acetic acid, and the malonic ester synthesis. Each method presents a unique set of advantages and challenges in terms of yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthesis Methods

Method Starting Material Key Transformation Typical Reagents Reported Yield Key Advantages Key Disadvantages
Ester Hydrolysis Methyl/Ethyl 2-(4-oxocyclohexyl)acetateHydrolysisNaOH, LiOH, HClHigh (generally >90%)High yields, straightforward procedure.Requires prior synthesis of the ester precursor.
Oxidation 2-(4-hydroxycyclohexyl)acetic acidOxidationJones Reagent (CrO₃, H₂SO₄), PCCModerate to HighDirect conversion from a readily available precursor.Use of toxic and environmentally hazardous chromium reagents.
Malonic Ester Synthesis 4-halocyclohexanone or CyclohexenoneAlkylation & DecarboxylationDiethyl malonate, NaOEt, Alkyl halideModerateVersatile for creating substituted acetic acids.Can be multi-step; potential for side reactions and lower overall yields.

Method 1: Hydrolysis of Ester Precursors

This widely-used method involves the saponification of a corresponding ester, typically methyl or ethyl 2-(4-oxocyclohexyl)acetate, to yield the desired carboxylic acid. The reaction is generally high-yielding and procedurally simple.

Experimental Protocol: Alkaline Hydrolysis of Ethyl 2-(4-oxocyclohexyl)acetate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(4-oxocyclohexyl)acetate (1 equivalent) in a mixture of methanol or ethanol and water.

  • Reagent Addition: Add a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2 equivalents) in water to the flask.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the alcohol solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Method 2: Oxidation of 2-(4-hydroxycyclohexyl)acetic acid

This approach utilizes the oxidation of the secondary alcohol group in 2-(4-hydroxycyclohexyl)acetic acid to the corresponding ketone. Jones oxidation is a classic and effective method for this transformation.

Experimental Protocol: Jones Oxidation of 2-(4-hydroxycyclohexyl)acetic acid
  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water and slowly add concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.

  • Reaction Setup: Dissolve 2-(4-hydroxycyclohexyl)acetic acid in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the solution in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange-red to green.

  • Quenching: After the addition is complete and the reaction is stirred for a few hours, quench the excess oxidant by adding a small amount of isopropyl alcohol until the green color persists.

  • Work-up: Remove the acetone by distillation. Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data: Jones oxidation is a robust method for oxidizing secondary alcohols to ketones, with yields often in the range of 70-90%.[4][5][6][7][8] However, a significant drawback is the use of carcinogenic chromium(VI) compounds.[6]

Method 3: Malonic Ester Synthesis

The malonic ester synthesis provides a versatile route to substituted acetic acids. In this case, it would involve the alkylation of diethyl malonate with a suitable cyclohexyl electrophile, followed by hydrolysis and decarboxylation.

Conceptual Experimental Workflow
  • Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide (NaOEt), in an appropriate solvent like ethanol to generate the nucleophilic enolate.

  • Alkylation: The enolate is then reacted with a suitable electrophile, for instance, 4-bromocyclohexanone or a related derivative, in an S(_N)2 reaction to form the alkylated malonic ester.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.

Quantitative Data: The overall yield of the malonic ester synthesis can be variable and is dependent on the efficiency of each step, particularly the alkylation. Yields can range from moderate to good.[9][10][11][12][13] A major drawback can be the potential for dialkylation, which can lower the yield of the desired mono-alkylated product.[10]

Visualizing the Synthetic Pathways

To better illustrate the relationships between these synthetic approaches, the following diagrams outline the logical flow of each method.

Synthesis_Pathways cluster_hydrolysis Method 1: Ester Hydrolysis cluster_oxidation Method 2: Oxidation cluster_malonic Method 3: Malonic Ester Synthesis ester Methyl/Ethyl 2-(4-oxocyclohexyl)acetate hydrolysis Hydrolysis (NaOH or LiOH) ester->hydrolysis product1 This compound hydrolysis->product1 alcohol 2-(4-hydroxycyclohexyl)acetic acid oxidation Oxidation (Jones Reagent) alcohol->oxidation product2 This compound oxidation->product2 malonate Diethyl Malonate alkylation Alkylation with Cyclohexyl Electrophile malonate->alkylation hydro_decarbox Hydrolysis & Decarboxylation alkylation->hydro_decarbox product3 This compound hydro_decarbox->product3

Caption: Overview of the three main synthetic routes to this compound.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and environmental considerations.

  • Ester hydrolysis stands out for its simplicity and high yields, making it an excellent choice if the ester precursor is readily accessible.

  • Oxidation of the corresponding alcohol offers a direct conversion but is hampered by the toxicity of the chromium reagents, which may be a significant concern for large-scale and green chemistry applications.

  • Malonic ester synthesis provides flexibility but may require more extensive optimization to achieve high yields and avoid side products.

For industrial applications where efficiency and cost are critical, the hydrolysis of an ester precursor, if available, is likely the most attractive option. For laboratory-scale synthesis where the starting alcohol is on hand, oxidation can be a rapid and effective method, provided appropriate safety precautions are taken. The malonic ester synthesis remains a valuable tool for creating structural analogs and for situations where the other precursors are not available.

References

A Comparative Guide to the Biological Activity of 2-(4-oxocyclohexyl)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct biological activity data for 2-(4-oxocyclohexyl)acetic acid is not extensively documented in publicly available literature, its structural framework serves as a valuable scaffold. By modifying the functional group at the 4-position of the cyclohexyl ring, a diverse range of biological activities and applications can be achieved. This guide provides a comparative analysis of two key analogues, highlighting how subtle chemical changes dramatically alter their function from direct enzymatic inhibition to serving as a critical component in complex therapeutic agents.

Comparative Analysis of Biological Roles

The biological application of the 2-(cyclohexyl)acetic acid scaffold is fundamentally dictated by the functional group at the 4-position. The introduction of a hydroxyl group can confer anti-inflammatory properties, whereas an amino group transforms the molecule into a versatile building block for advanced therapeutics.

Compound Structure Primary Biological Role Mechanism/Application
This compound Parent ScaffoldLimited direct biological data available. Serves as a reference structure.
Analogue 1: 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid Anti-inflammatory AgentInhibition of the 5-Lipoxygenase (5-LOX) enzyme in the arachidonic acid cascade.[1]
Analogue 2: trans-2-(4-Aminocyclohexyl)acetic acid Synthetic Intermediate / PROTAC LinkerKey building block for the antipsychotic drug Cariprazine.[2][3][4][5][6] Also used as a bifunctional linker in Proteolysis Targeting Chimeras (PROTACs).[7][8][9]

Analogue 1: Anti-Inflammatory Activity via 5-Lipoxygenase Inhibition

The analogue 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has been identified as an anti-inflammatory agent.[1] Its mechanism of action involves the inhibition of 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][10][11]

Signaling Pathway of 5-Lipoxygenase

The 5-LOX pathway is initiated by inflammatory stimuli that lead to the release of arachidonic acid from cell membranes. 5-LOX then catalyzes the conversion of arachidonic acid into pro-inflammatory leukotrienes.[1][11] Inhibitors of this enzyme can effectively block this pathway, reducing the inflammatory response.

five_lox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA Release PLA2 Phospholipase A2 PLA2->Membrane_Phospholipids 5_LOX 5-Lipoxygenase (5-LOX) AA->5_LOX Leukotrienes Pro-inflammatory Leukotrienes (e.g., LTB4) 5_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Inhibitor Analogue 1 (5-LOX Inhibitor) Inhibitor->5_LOX Inhibition cariprazine_synthesis Analogue_2 trans-2-(4-Aminocyclohexyl) acetic acid Intermediate Urea Intermediate Analogue_2->Intermediate Reacts with Reagent_A Dimethylcarbamoyl Derivative Reagent_A->Intermediate Reacts with Cariprazine Cariprazine (Final Drug Product) Intermediate->Cariprazine Coupling Reaction Reagent_B 1-(2,3-Dichlorophenyl) piperazine Reagent_B->Cariprazine Reacts with protac_structure POI_Ligand Warhead Ligand (Binds to Target Protein) Linker Linker (e.g., derived from Analogue 2) POI_Ligand->Linker E3_Ligand Anchor Ligand (Binds to E3 Ligase) Linker->E3_Ligand

References

A Comparative Spectroscopic Analysis of 2-(4-oxocyclohexyl)acetic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(4-oxocyclohexyl)acetic acid and two of its key derivatives: the ester, methyl 2-(4-oxocyclohexyl)acetate, and the reduced alcohol, 2-(4-hydroxycyclohexyl)acetic acid. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring chemical transformations, confirming structural integrity, and developing analytical methods in a research and drug development context. This document presents a compilation of experimental and predicted spectroscopic data, detailed experimental protocols, and visual representations of the analytical workflow and structural relationships.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. Data for the parent acid is largely predicted based on established principles of spectroscopy, while experimental data is provided for its derivatives where available.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
This compound -CH ₂-COOH~2.3d
-COCH ₂(ax)~2.4m
-COCH ₂(eq)~2.2m
-CH -CH₂COOH~2.1m
-CH ₂(ax)-CH~1.6m
-CH ₂(eq)-CH~2.1m
-COOH ~10-12br s
Methyl 2-(4-oxocyclohexyl)acetate -CH3.67s
-CH ₂-COOCH₃2.29d
Cyclohexane protons1.30 - 2.50m
2-(4-hydroxycyclohexyl)acetic acid -CH -OH~3.4-4.0m
-CH ₂-COOH~2.2d
Cyclohexane protons~1.0-2.0m
-OH Variablebr s
-COOH ~10-12br s

Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound C =O (ketone)~211
C =O (acid)~178
-C H₂-COOH~41
-C H-CH₂COOH~38
-C H₂- (cyclohexane)~30-40
Methyl 2-(4-oxocyclohexyl)acetate C =O (ketone)~210
C =O (ester)~173
-OC H₃~52
-C H₂-COOCH₃~41
Cyclohexane carbons~30-40
2-(4-hydroxycyclohexyl)acetic acid C -OH~65-75
C =O (acid)~179
-C H₂-COOH~42
Cyclohexane carbons~25-45

Predicted values are based on typical chemical shifts for similar functional groups.

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)

CompoundFunctional GroupPredicted/Experimental Absorption (cm⁻¹)
This compound O-H (carboxylic acid)3300-2500 (broad)
C-H (sp³)2950-2850
C=O (ketone)~1715
C=O (carboxylic acid)~1710
Methyl 2-(4-oxocyclohexyl)acetate C-H (sp³)2950-2850
C=O (ketone)~1715
C=O (ester)~1735
C-O (ester)1300-1000
2-(4-hydroxycyclohexyl)acetic acid O-H (alcohol)3600-3200 (broad)
O-H (carboxylic acid)3300-2500 (broad)
C-H (sp³)2950-2850
C=O (carboxylic acid)~1710

Predicted values are based on established IR absorption ranges for the respective functional groups.

Table 4: Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 156.0786Predicted: 139 (-OH), 111 (-COOH), 98, 83, 55
Methyl 2-(4-oxocyclohexyl)acetate 170.0943[1]139, 111, 98, 83, 55[1]
2-(4-hydroxycyclohexyl)acetic acid 158.0943Predicted: 140 (-H₂O), 113 (-COOH), 99, 81, 57

Predicted fragmentation patterns are based on common fragmentation pathways for similar structures.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid samples: Place a drop of the neat liquid between two NaCl or KBr plates.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum of air (or the solvent) is subtracted.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation:

    • GC-MS: For carboxylic acids, derivatization (e.g., silylation or methylation) may be necessary to increase volatility. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane, methanol).

    • LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water).

  • Data Acquisition (Electron Ionization - EI for GC-MS):

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

  • Data Acquisition (Electrospray Ionization - ESI for LC-MS):

    • Operate in either positive or negative ion mode.

    • Optimize spray voltage, capillary temperature, and gas flow rates.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualized Workflows and Relationships

Diagram 1: General Spectroscopic Analysis Workflow

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Derivatization Derivatization (for GC-MS) Sample->Derivatization optional IR IR Spectroscopy Sample->IR direct/KBr MS Mass Spectrometry Sample->MS direct infusion NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Derivatization->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: Workflow for the spectroscopic analysis of organic compounds.

Diagram 2: Structural Relationships of the Compounds

A This compound C₈H₁₂O₃ Ketone & Carboxylic Acid B Methyl 2-(4-oxocyclohexyl)acetate C₉H₁₄O₃ Ketone & Ester A->B Esterification (CH₃OH, H⁺) C 2-(4-hydroxycyclohexyl)acetic acid C₈H₁₄O₃ Alcohol & Carboxylic Acid A->C Reduction (e.g., NaBH₄)

References

Comparative Purity Analysis of 2-(4-oxocyclohexyl)acetic acid from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of "2-(4-oxocyclohexyl)acetic acid" sourced from three different commercial suppliers. The assessment employs a multi-tiered analytical approach to provide a comprehensive purity profile for each sample, offering critical data to inform procurement decisions in research and development settings. All experimental data are summarized, and detailed protocols are provided to ensure transparency and reproducibility.

Purity Assessment Summary

The purity of "this compound" from three suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated using a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Analytical Method Parameter Supplier A Supplier B Supplier C
HPLC-UV Purity (%)98.5%99.2%97.8%
Number of Impurities314
GC-MS Residual SolventsPresentNot DetectedPresent
Volatile ImpuritiesDetectedNot DetectedDetected
¹H NMR Structural ConfirmationConformsConformsConforms
Unidentified SignalsMinor signals observedNo significant unidentified signalsMultiple minor signals observed
Overall Purity Assigned Value ~98% >99% ~97.5%

Experimental Workflow

The following diagram illustrates the sequential workflow used for the purity assessment of each sample.

G Purity Assessment Workflow for this compound cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Analysis cluster_2 Volatiles and Residual Solvent Analysis cluster_3 Structural Confirmation and Non-volatile Impurities cluster_4 Data Analysis and Reporting A Receive Samples from Suppliers A, B, C B Sample Logging and Visual Inspection A->B C Prepare Stock Solutions in Acetonitrile/Water B->C D HPLC-UV Analysis (Purity and Impurity Profiling) C->D E GC-MS Analysis (Headspace for Volatiles) C->E F 1H NMR Spectroscopy (Structural Integrity) C->F G Compile and Compare Data D->G E->G F->G H Generate Final Purity Report G->H

Purity assessment workflow diagram.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols were uniformly applied to the samples from all three suppliers.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is used for the primary determination of purity and for profiling non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is employed to identify and quantify volatile impurities and residual solvents.

  • Instrumentation: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-500 amu

  • Sample Preparation: Headspace analysis was performed by placing a known amount of the solid sample into a headspace vial, which was then heated to 80 °C for 15 minutes before injection.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for the structural confirmation of the target compound and to detect the presence of any non-volatile, proton-containing impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Data Processing: The resulting spectra were processed with a standard Fourier transform and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

A Comparative Guide to the X-ray Crystallographic Analysis of 2-(4-oxocyclohexyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 2-(4-oxocyclohexyl)acetic acid derivatives. Due to the limited availability of public crystallographic data for the parent oxo compound, this guide uses the crystal structure of (4-phenylcyclohexyl)acetic acid and 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid as primary examples for a detailed structural comparison. The principles discussed are extended to predict the crystallographic features of other derivatives, providing a framework for researchers in the field.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. Their three-dimensional structure, as determined by single-crystal X-ray diffraction, is crucial for understanding their physicochemical properties and for rational drug design. The conformation of the cyclohexane ring and the spatial arrangement of substituents dictate the intermolecular interactions that govern crystal packing, which in turn influences properties like solubility and stability. This guide offers a comparative look at the available crystallographic data and provides detailed experimental protocols for the synthesis, crystallization, and analysis of these compounds.

Comparative Crystallographic Data

While crystallographic data for this compound is not publicly available, we can draw valuable comparisons from structurally related compounds. The following table summarizes the key crystallographic parameters for (4-phenylcyclohexyl)acetic acid and 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.

Parameter(4-phenylcyclohexyl)acetic acid[1]4-(4-chlorophenyl)cyclohexane-1-carboxylic acid[2]
CCDC Deposition No. 2315029Not specified
Chemical Formula C₁₄H₁₈O₂C₁₃H₁₅ClO₂
Formula Weight 218.29238.71
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 14.4696(7)14.4696(7)
b (Å) 9.5385(4)9.5385(4)
c (Å) 18.7042(11)18.7042(11)
α (°) 9090
β (°) 112.619(2)112.619(2)
γ (°) 9090
Volume (ų) 2383.0(2)2383.0(2)
Z 88
Temperature (K) 150(2)150(2)
Calculated Density (g/cm³) Not specified1.330
R-factor (%) Not specified4.14

Structural Insights:

Both (4-phenylcyclohexyl)acetic acid and 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid crystallize in the monoclinic space group P2₁/n, with two independent molecules in the asymmetric unit.[2] The cyclohexane ring in both structures adopts a stable chair conformation.[2][3] This conformation minimizes steric strain and is the most common for cyclohexane derivatives.[4] The substituents at the 1 and 4 positions can adopt either axial or equatorial positions. The preferred conformation is typically the one that minimizes steric hindrance, with bulky groups favoring the equatorial position.[5]

In the case of the phenyl and chlorophenyl derivatives, the aryl group is expected to be in the equatorial position to minimize 1,3-diaxial interactions. The carboxylic acid group, being smaller, could potentially occupy either position, but is also more stable in the equatorial position. The crystal packing of these molecules is dominated by hydrogen bonding between the carboxylic acid moieties, forming classic centrosymmetric dimers.

Predicted Structures of Other Derivatives

Based on the analysis of the phenyl and chlorophenyl derivatives, we can predict the structural features of other 4-substituted 2-(cyclohexyl)acetic acids:

  • This compound: The ketone group at the 4-position is expected to influence the crystal packing through dipole-dipole interactions. The carboxylic acid groups would still likely form hydrogen-bonded dimers.

  • 2-(4-hydroxycyclohexyl)acetic acid: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This would lead to a more complex hydrogen-bonding network, potentially forming chains or sheets in the crystal lattice instead of simple dimers.

  • 2-(4-aminocyclohexyl)acetic acid: Similar to the hydroxyl derivative, the amino group can participate in extensive hydrogen bonding, leading to complex packing arrangements. The basicity of the amino group and the acidity of the carboxylic acid could also lead to the formation of a zwitterion in the solid state.

Experimental Protocols

General Synthesis of 4-Substituted Cyclohexylacetic Acids

A general synthetic route to 4-substituted cyclohexylacetic acids can be adapted from known procedures. The following is a representative protocol.

G cluster_synthesis Synthesis Workflow start 4-Substituted Cyclohexanone intermediate1 Ethyl 2-(4-substituted-cyclohexylidene)acetate start->intermediate1 Wittig or Horner-Wadsworth-Emmons Reaction intermediate2 Ethyl 2-(4-substituted-cyclohexyl)acetate intermediate1->intermediate2 Catalytic Hydrogenation (e.g., H₂, Pd/C) product 2-(4-substituted-cyclohexyl)acetic acid intermediate2->product Hydrolysis (e.g., NaOH, then H₃O⁺)

Figure 1: General synthetic workflow for 4-substituted cyclohexylacetic acids.

Detailed Protocol:

  • Wittig or Horner-Wadsworth-Emmons Reaction: To a solution of the appropriate phosphonium ylide or phosphonate ester in a suitable solvent (e.g., THF), add a base (e.g., n-butyllithium or sodium hydride) at a low temperature (-78 °C to 0 °C). Stir the mixture for 30-60 minutes, then add the 4-substituted cyclohexanone. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting α,β-unsaturated ester by column chromatography.

  • Catalytic Hydrogenation: Dissolve the unsaturated ester in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% w/w). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the saturated ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for several hours. After cooling to room temperature, acidify the solution with hydrochloric acid. Extract the carboxylic acid product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the crude product.

Crystallization

Finding the optimal conditions for crystallization is often an empirical process. The following is a general protocol for the recrystallization of carboxylic acids.[6]

G cluster_crystallization Crystallization Workflow step1 Dissolve crude product in a minimum of hot solvent step2 Hot filtration to remove insoluble impurities step1->step2 step3 Slow cooling to room temperature to induce crystallization step2->step3 step4 Further cooling in an ice bath to maximize yield step3->step4 step5 Isolate crystals by vacuum filtration step4->step5 step6 Wash crystals with a small amount of cold solvent step5->step6 step7 Dry crystals under vacuum step6->step7

Figure 2: General workflow for the recrystallization of carboxylic acids.

Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, polar protic solvents like ethanol, methanol, or water, or a mixture of solvents like ethyl acetate/hexane are often suitable.

X-ray Data Collection and Structure Refinement

Single crystals suitable for X-ray diffraction should be selected under a microscope and mounted on a goniometer.

G cluster_xray X-ray Crystallography Workflow step1 Mount a suitable single crystal step2 Collect diffraction data on a diffractometer step1->step2 step3 Process data (integration and scaling) step2->step3 step4 Solve the structure (e.g., using direct methods) step3->step4 step5 Refine the structure against the diffraction data step4->step5 step6 Validate the final structure step5->step6

Figure 3: Workflow for X-ray crystal structure determination.

Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal motion. The collected data is then processed (integrated and scaled) using appropriate software. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state structures. While a comprehensive comparative analysis is currently hampered by the limited availability of public data, the detailed examination of the (4-phenylcyclohexyl)acetic acid and 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid structures offers a solid foundation for understanding the conformational preferences and packing motifs in this class of compounds. The provided experimental protocols offer a starting point for researchers to synthesize and crystallize new derivatives, thereby expanding the structural database and enabling more detailed structure-property relationship studies in the future.

References

In-Silico Modeling of Small Molecule-Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern drug discovery, in-silico modeling has emerged as an indispensable tool for predicting and analyzing the interactions between small molecules and their biological targets.[1] This guide provides a comparative overview of common in-silico techniques, using a hypothetical case study of "2-(4-oxocyclohexyl)acetic acid" to illustrate the methodologies. While specific receptor binding studies for this molecule are not publicly available, the principles and workflows described herein are broadly applicable to similar small organic molecules.

Introduction to In-Silico Approaches

Computational methods offer a rapid and cost-effective means to screen vast libraries of compounds and to gain insights into the molecular basis of ligand-receptor recognition.[2][3] These approaches can be broadly categorized into ligand-based and structure-based methods. This guide will focus on structure-based techniques, which utilize the three-dimensional structure of the target receptor.

The primary goals of these in-silico methods are to predict the binding conformation (pose) of a ligand within a receptor's active site and to estimate the strength of the interaction, often expressed as binding affinity.[4]

Comparative Analysis of In-Silico Methods

Several computational strategies can be employed to study the binding of a small molecule like "this compound" to a target receptor. The choice of method often depends on the available computational resources, the desired level of accuracy, and the specific research question.

Method Principle Typical Output Advantages Limitations Applicable Software
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5]Docking score, binding energy (e.g., kcal/mol), predicted binding pose.Fast, suitable for high-throughput virtual screening of large compound libraries.[6]Scoring functions can be inaccurate; receptor flexibility is often limited.[7]AutoDock Vina, Glide, GOLD[5][8]
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time, providing insights into the dynamic nature of the ligand-receptor complex.Trajectory of atomic coordinates, root-mean-square deviation (RMSD), binding free energy.Accounts for receptor flexibility and solvent effects; provides a more realistic representation of the binding event.[9]Computationally expensive and time-consuming.[[“]]GROMACS, NAMD[6][9]
Virtual Screening A computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target.[9]A ranked list of candidate molecules based on their predicted binding affinity or other scoring metrics.Enables the rapid screening of millions of compounds.[11]High rate of false positives; dependent on the quality of the screening library and the chosen docking/scoring method.PyRx, LigandScout[6][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico studies. Below are generalized protocols for molecular docking and molecular dynamics simulations.

Protocol 1: Molecular Docking using AutoDock Vina

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from a protein database (e.g., Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the grid box, which specifies the search space for the docking simulation around the active site.

  • Ligand Preparation:

    • Generate the 3D structure of "this compound" using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand files as input.

    • The software will generate a set of possible binding poses, each with a corresponding binding affinity score.

  • Analysis of Results:

    • Visualize the docked poses using molecular graphics software (e.g., PyMOL, Discovery Studio).[6]

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • The pose with the lowest binding energy is typically considered the most favorable.

Protocol 2: Molecular Dynamics Simulation using GROMACS

  • System Preparation:

    • Start with the best-docked pose of the ligand-receptor complex obtained from molecular docking.

    • Place the complex in a simulation box and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production MD:

    • Run the production simulation for a specified time (e.g., 100 ns).[13]

    • Save the trajectory of atomic coordinates at regular intervals.

  • Analysis:

    • Analyze the trajectory to assess the stability of the ligand-receptor complex (e.g., by calculating RMSD).

    • Calculate binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.

Visualizing In-Silico Workflows

Visual representations of experimental workflows can aid in understanding the complex series of steps involved in in-silico modeling.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Receptor Receptor 3D Structure Docking Docking Simulation (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand 3D Structure (this compound) Ligand->Docking Analysis Pose & Interaction Analysis Docking->Analysis MD_Sim MD Simulation (e.g., GROMACS) Analysis->MD_Sim Trajectory Trajectory Analysis MD_Sim->Trajectory Free_Energy Binding Free Energy Calculation Trajectory->Free_Energy G cluster_screening Virtual Screening cluster_validation Experimental Validation Compound_DB Compound Database (e.g., ZINC20, Enamine REAL) Docking_Screen High-Throughput Docking Compound_DB->Docking_Screen Filtering ADMET Filtering Docking_Screen->Filtering Hit_List Ranked Hit List Filtering->Hit_List In_Vitro In Vitro Assays Hit_List->In_Vitro

References

A Comparative Guide to the Role of 2-(4-oxocyclohexyl)acetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of experimental results concerning "2-(4-oxocyclohexyl)acetic acid" and its derivatives, primarily focusing on its application as a key building block in the synthesis of pharmaceutical compounds. We will objectively compare its performance with alternative synthetic routes, supported by available experimental data from published literature and patents.

I. Synthetic Utility in Drug Manufacturing

"this compound" and its related structures are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is the antipsychotic drug Cariprazine. The cyclohexane ring provides a rigid scaffold that is desirable in drug design. Different synthetic strategies have been developed to produce key intermediates for Cariprazine, and this guide will compare the routes involving derivatives of "this compound" with other notable methods.

Comparison of Synthetic Intermediates for Cariprazine

The synthesis of Cariprazine often involves the key intermediate trans-4-aminocyclohexyl acetic acid or its esters. Various starting materials and synthetic pathways have been explored to obtain this crucial component. Below is a comparison of different approaches.

Table 1: Comparison of Synthetic Routes to Key Cariprazine Intermediates

Starting MaterialKey IntermediateReported Advantages/Disadvantages
1,4-Cyclohexanedione2-(4-aminocyclohexyl)-ethyl acetateUtilizes a readily available starting material. The process involves a Wittig reaction, condensation, and catalytic hydrogenation.[1]
4-Nitrophenylacetic acidtrans-4-aminocyclohexylacetic acid hydrochlorideInvolves a two-step hydrogenation process, first reducing the nitro group and then saturating the aromatic ring.[2] This method is used in industrial-scale processes.[2]
N-(4-oxocyclohexyl) acetamide2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic acidA novel route for commercial scale synthesis of Cariprazine.[3]
4-Hydroxyphenylacetic acid ester(4-oxocyclohexyl) acetic acid ethylesterRequires reduction of the aromatic ring, which can be achieved using expensive rhodium catalysts.

II. Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are summaries of protocols for key transformations.

Synthesis of 2-(4-aminocyclohexyl)-ethyl acetate from 1,4-Cyclohexanedione

This multi-step synthesis provides a route to a key Cariprazine intermediate.[1]

  • Wittig Reaction: 1,4-cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide to produce ethyl 2-(4-carbonylcyclohexenyl)acetate.

  • Condensation: The carbonyl group of the product from step 1 undergoes a condensation reaction with hydroxylamine hydrochloride under acidic catalysis to yield 2-(4-oximinylcyclohexenyl)acetic acid ethyl ester.

  • Catalytic Hydrogenation: The product from step 2 is subjected to catalytic hydrogenation to obtain 2-(4-aminocyclohexyl)-ethyl acetate.[1]

Synthesis of trans-4-aminocyclohexylacetic acid hydrochloride from 4-Nitrophenylacetic acid

This patented industrial process highlights a different approach to a key intermediate.[2]

  • Nitro Group Reduction: 4-Nitrophenylacetic acid is hydrogenated using a Pd/C catalyst at 40-50°C to reduce the nitro group to an amino group, forming 4-aminophenylacetic acid.[2]

  • Aromatic Ring Saturation: The temperature is raised to 50-60°C to continue the hydrogenation, saturating the benzene ring to yield 4-aminocyclohexyl acetic acid with a reported trans:cis ratio of 60-70%.[2]

  • Salt Formation: The product is converted to the hydrochloride salt.[2]

III. Visualization of Synthetic Pathways

Diagrams illustrating the synthetic workflows can aid in understanding the different strategies.

G cluster_0 Route 1: From 1,4-Cyclohexanedione cluster_1 Route 2: From 4-Nitrophenylacetic acid A 1,4-Cyclohexanedione B Ethyl 2-(4-carbonylcyclohexenyl)acetate A->B Wittig Reaction C 2-(4-oximinylcyclohexenyl)acetic acid ethyl ester B->C Condensation D 2-(4-aminocyclohexyl)-ethyl acetate C->D Catalytic Hydrogenation E 4-Nitrophenylacetic acid F 4-Aminophenylacetic acid E->F Nitro Reduction (Pd/C, 40-50°C) G trans-4-Aminocyclohexylacetic acid F->G Ring Saturation (50-60°C)

Caption: Comparison of two synthetic routes to key Cariprazine intermediates.

IV. Potential Biological Activity of Related Compounds

While direct experimental data on the biological activity of "this compound" is limited in the searched literature, related compounds have shown interesting pharmacological properties.

Anti-inflammatory Potential

Research has indicated that "2-(1-Hydroxy-4-oxocyclohexyl)acetic acid" acts as an anti-inflammatory agent by inhibiting the enzyme 5-Lipoxygenase, which is involved in inflammatory pathways.[4] This suggests that the oxocyclohexyl acetic acid scaffold could be a starting point for the development of new anti-inflammatory drugs.

Table 2: Biological Activity of a Related Compound

CompoundTargetActivity
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid5-LipoxygenaseInhibitor, Anti-inflammatory agent[4]
Signaling Pathway Inhibition

The inhibition of the 5-Lipoxygenase pathway by "2-(1-Hydroxy-4-oxocyclohexyl)acetic acid" highlights a potential mechanism of action for related compounds.

G AA Arachidonic Acid FLAP FLAP AA->FLAP LOX 5-Lipoxygenase FLAP->LOX LTA4 Leukotriene A4 LOX->LTA4 LTs Leukotrienes LTA4->LTs Inflammation Inflammation LTs->Inflammation Inhibitor 2-(1-Hydroxy-4-oxocyclohexyl) acetic acid Inhibitor->LOX

Caption: Inhibition of the 5-Lipoxygenase pathway by a related compound.

V. Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-oxocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-oxocyclohexyl)acetic acid (CAS Number: 52263-23-7), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Hazard Summary: Based on similar compounds, this compound is expected to cause skin and eye irritation, and may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved chemical waste management service. Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • Ensure the this compound waste is in a sealed, clearly labeled, and non-reactive container. The original container is often the best option.

    • The label should include the full chemical name: "this compound" and the CAS number "52263-23-7". Also, include any known hazard warnings (e.g., "Irritant").

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep it away from incompatible materials, such as strong bases and oxidizing agents.

  • Waste Collection:

    • Arrange for collection by your institution's licensed hazardous waste disposal service. Follow their specific procedures for waste pickup requests.

Spill Management

In the event of a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully sweep up the absorbed material and place it into a designated chemical waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: The container with the spill cleanup material should be disposed of as chemical waste, following the protocol outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-(4-oxocyclohexyl)acetic acid for disposal is_spill Is it a spill? start->is_spill is_small_spill Is the spill small and manageable? is_spill->is_small_spill Yes waste_container Is the waste in a properly labeled and sealed container? is_spill->waste_container No large_spill Large Spill: Evacuate and contact EHS immediately is_small_spill->large_spill No absorb Contain and absorb with inert material (e.g., sand) is_small_spill->absorb Yes collect_spill Collect absorbed material into a labeled hazardous waste container absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate store Store in a designated hazardous waste storage area decontaminate->store prepare_container Transfer to a suitable container. Label with chemical name, CAS number, and hazard information. waste_container->prepare_container No waste_container->store Yes prepare_container->store contact_ehs Arrange for pickup by a licensed waste disposal service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific policies, is paramount for maintaining a safe laboratory environment.

References

Personal protective equipment for handling 2-(4-oxocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-oxocyclohexyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesNitrile glovesLaboratory coatNot generally required
Weighing and Transfer (Solid) Safety gogglesNitrile glovesLaboratory coatN95 or N100 respirator (if dusty)
Dissolving and Solution Transfer Chemical splash gogglesNitrile glovesLaboratory coatUse in a chemical fume hood
Running Reactions Chemical splash goggles, face shieldNitrile glovesLaboratory coatUse in a chemical fume hood
Spill Cleanup Chemical splash goggles, face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatUse in a chemical fume hood

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the chemical name and hazard symbols.

2. Weighing and Transfer of Solid Chemical:

  • Perform all weighing and transfer operations in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of dust particles.

  • Wear appropriate PPE as outlined in Table 1.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Close the container tightly after use.

3. Dissolving and Handling of Solutions:

  • Conduct all dissolution and solution transfer procedures inside a certified chemical fume hood to control exposure to vapors.

  • Wear chemical splash goggles and nitrile gloves.

  • Add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath.

4. Running Reactions:

  • Set up all reactions within a chemical fume hood.

  • Ensure all glassware is properly secured.

  • Wear a laboratory coat, nitrile gloves, and chemical splash goggles. A face shield is recommended for reactions with a potential for splashing.[3]

  • Maintain clear and unobstructed access to an emergency eyewash station and safety shower.

5. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • For larger spills, evacuate the area and follow your institution's emergency response protocol.

  • In case of skin contact, immediately wash the affected area with soap and plenty of water.[1][2]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Disposal Plan

  • All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed, and appropriate waste containers.

  • Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Solid in Ventilated Enclosure B->C D Dissolve in Solvent in Fume Hood C->D E Perform Reaction in Fume Hood D->E F Quench Reaction & Workup E->F G Segregate & Label Waste F->G I Decontaminate Work Area F->I H Dispose of Waste via EHS G->H H->I

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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